AR-A014418
Description
structure in first source
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(5-nitro-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-20-9-4-2-8(3-5-9)6-13-11(17)15-12-14-7-10(21-12)16(18)19/h2-5,7H,6H2,1H3,(H2,13,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEMHJKFIIIULI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332270 | |
| Record name | AR-A014418 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487021-52-3 | |
| Record name | AR-AO-14418 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0487021523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AR-AO-14418 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01950 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AR-A014418 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-A014418 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AR-AO-14418 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87KSH90Q6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AR-A014418: A Technical Whitepaper on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular mechanism of action of AR-A014418, a pivotal small molecule inhibitor in cellular signaling research. We will explore its primary molecular target, the downstream consequences of its inhibitory action on key signaling pathways, and its applications in various disease models. This guide synthesizes quantitative data, detailed experimental methodologies, and visual representations of the underlying biology to serve as a comprehensive resource.
Core Mechanism: Selective ATP-Competitive Inhibition of GSK-3
This compound is a cell-permeable thiazole urea compound that functions as a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2] The primary mechanism of action is competitive inhibition with respect to ATP.[1][3][4] this compound binds to the ATP-binding pocket of GSK-3β, preventing the kinase from binding ATP and subsequently blocking the phosphorylation of its downstream substrates.[3][4]
Crystallographic studies have elucidated the structural basis for this interaction, revealing that this compound forms hydrogen bonds with key residues like Val-135 and Pro-136 in the hinge region of the GSK-3β active site.[3][4] This specific binding accounts for its high selectivity. The compound shows minimal inhibition against a panel of 26-28 other kinases, including the closely related cyclin-dependent kinases cdk2 and cdk5, highlighting its specificity for GSK-3.[2][3][5][6][7]
Quantitative Data: Potency and Selectivity
The efficacy and specificity of this compound have been quantified across various assays. The compound exhibits nanomolar potency against GSK-3 in cell-free assays and demonstrates a clear selectivity margin against other kinases.
| Parameter | Target/System | Value | Reference(s) |
| IC₅₀ | GSK-3β (cell-free) | 104 nM | [1][2][3][8] |
| Kᵢ | GSK-3β (cell-free) | 38 nM | [1][3][7][8] |
| IC₅₀ | cdk2 / cdk5 | > 100 µM | [2][3][4][7] |
| IC₅₀ | Tau Phosphorylation (Ser-396) in 3T3 cells | 2.7 µM | [1][8] |
| IC₅₀ | BXPC-3 Pancreatic Cancer Cells | 14 µM | [8] |
| Effective Dose | U373 & U87 Glioma Cells (viability >50%) | 50 µM | [9] |
Modulation of Key Signaling Pathways
GSK-3 is a critical node in numerous signaling cascades. By inhibiting GSK-3, this compound modulates these pathways, leading to significant cellular effects observed in neurodegenerative disease and cancer models.
Tau Phosphorylation and Neuroprotection
In the context of Alzheimer's disease, hyperphosphorylation of the microtubule-associated protein tau is a key pathological event, and GSK-3β is a primary kinase responsible for this. This compound effectively blocks the phosphorylation of tau at GSK-3-specific sites, such as Ser-396.[1][3][5][8] Furthermore, it has demonstrated neuroprotective effects, shielding cultured neuronal cells from death induced by the inhibition of the PI3K/Akt survival pathway and protecting hippocampal slices from β-amyloid-mediated neurodegeneration.[2][3][8]
Cancer Signaling: Notch and Splicing Factor Regulation
This compound has demonstrated significant anti-proliferative effects in various cancer models by impacting distinct GSK-3-dependent pathways.
-
Pancreatic Cancer: The growth-suppressive effect is mediated by the inhibition of GSK-3α. This leads to the destabilization and reduced expression of the Notch1 receptor, a key driver of proliferation.[10][11] Mechanistically, GSK-3α has been shown to bind to Notch1, and its inhibition by this compound disrupts this stabilizing interaction.[10]
-
Glioblastoma: In glioblastoma cells, this compound treatment leads to the downregulation of splicing factors hnRNPA1 and SF2/ASF, which are often overexpressed in cancer and contribute to tumorigenesis by altering alternative splicing events.[9]
-
Neuroblastoma: The compound suppresses neuroblastoma cell growth and reduces the expression of neuroendocrine markers like ASCL1 and CgA, an effect correlated with the reduced phosphorylation of GSK-3α at Tyr-279.[12]
Neuropathic Pain and Inflammation
In models of neuropathic pain, this compound produces significant antihyperalgesic effects.[13] This action is linked to a reduction in the spinal cord levels of pro-inflammatory cytokines, specifically TNF-α and IL-1β, as well as a modulation of serotonergic and catecholaminergic pathways.[13]
Experimental Protocols
Reproducibility is paramount in scientific research. Provided below is a detailed methodology for a representative in vitro kinase assay used to determine the inhibitory activity of this compound.
In Vitro GSK-3β Inhibition Kinase Assay
This protocol is adapted from methodologies used to characterize this compound.[5]
Objective: To determine the IC₅₀ value of this compound against recombinant human GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
Biotinylated peptide substrate (e.g., a derivative of eIF2B)
-
This compound stock solution (in DMSO)
-
Assay Buffer: 12 mM MOPS (pH 7.0), 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol
-
[γ-³³P]ATP
-
Unlabeled ATP
-
Magnesium Acetate (Mg(Ac)₂)
-
Stop Solution: 5 mM EDTA, 50 µM ATP, 0.1% Triton X-100
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
Microtiter plates (clear-bottomed)
-
Scintillation counter
Procedure:
-
Inhibitor Preparation: Perform serial dilutions of the this compound stock solution in DMSO to create a range of 10 concentrations for the competition experiment.
-
Reaction Mixture Preparation: In each well of a microtiter plate, add 25 µl of a master mix containing the assay buffer, 6 milliunits of recombinant GSK-3β, and 2 µM of the biotinylated peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells. Pre-incubate the plate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP (0.04 µCi) and unlabeled ATP in a 50 mM Mg(Ac)₂ solution. The final ATP concentration should be 1 µM. The total assay volume is 25 µl.
-
Incubation: Incubate the reaction plate for 20 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding 25 µl of the stop solution containing streptavidin-coated SPA beads (0.25 mg). The beads will bind to the biotinylated substrate.
-
Signal Detection: Seal the plate and allow the beads to settle for at least 15 minutes. Measure the radioactivity using a scintillation counter. The proximity of the ³³P (on the phosphorylated substrate) to the scintillant in the SPA bead generates a light signal.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AR-A 014418 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 3. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. apexbt.com [apexbt.com]
- 7. GSK-3b Inhibitor VIII [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycogen synthase kinase-3 inhibitor this compound suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Glycogen synthase kinase 3-specific inhibitor this compound decreases neuropathic pain in mice: evidence for the mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
AR-A014418: A Technical Guide to its ATP-Competitive Inhibition of GSK-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ATP-competitive inhibition kinetics of AR-A014418, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This document details the quantitative inhibitory data, experimental protocols for its characterization, and the key signaling pathways involved.
Quantitative Inhibition Data
This compound is a well-characterized inhibitor of GSK-3, demonstrating high potency and selectivity. Its inhibitory activity has been quantified through various in vitro assays, establishing it as a valuable tool for studying GSK-3 function and as a potential therapeutic agent.
| Parameter | Value | Target | Notes |
| IC50 | 104 ± 27 nM | GSK-3 | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of GSK-3 activity in vitro.[1][2][3][4][5] |
| Ki | 38 nM | GSK-3β | The inhibition constant, representing the equilibrium dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity.[1][2][3][4] This value was determined through kinetic studies demonstrating ATP-competitive inhibition.[1][6] |
| Selectivity | >100 µM | cdk2, cdk5 | This compound shows high selectivity for GSK-3, with significantly higher IC50 values for other kinases like cyclin-dependent kinase 2 (cdk2) and cyclin-dependent kinase 5 (cdk5).[1][5] It also does not significantly inhibit 26 other kinases.[1] |
| Cellular IC50 | 2.7 µM | Tau Phosphorylation | In cells stably expressing human four-repeat tau protein, this compound inhibits the GSK-3-specific phosphorylation of tau at serine-396 with an IC50 of 2.7 µM.[2][7] |
Experimental Protocols
The following protocols outline the key experiments used to characterize the inhibitory activity of this compound.
In Vitro GSK-3 Kinase Assay (Scintillation Proximity Assay)
This assay quantifies the enzymatic activity of recombinant GSK-3 and the inhibitory effect of this compound by measuring the incorporation of radiolabeled phosphate into a biotinylated peptide substrate.
Materials:
-
Recombinant human GSK-3 (α and β isoforms)
-
Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)
-
This compound
-
[γ-33P]ATP
-
Unlabeled ATP
-
Assay Buffer: 12 mM MOPS (pH 7.0), 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, 0.5 µg/25 µl bovine serum albumin (BSA)
-
Stop Solution: 5 mM EDTA, 50 µM ATP, 0.1% Triton X-100
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
Microtiter plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microtiter plate, add 6 milliunits of recombinant human GSK-3 to the assay buffer.
-
Add the biotinylated peptide substrate to a final concentration of 2 µM.
-
Add the desired concentrations of this compound (typically in a 10-point concentration curve) or vehicle (DMSO) to the respective wells.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP (0.04 µCi) and unlabeled ATP in 50 mM Mg(Ac)2 to a final ATP concentration of 1 µM. The final assay volume is 25 µl.
-
Incubate the reaction for 20 minutes at room temperature.
-
Terminate the reaction by adding 25 µl of the stop solution containing streptavidin-coated SPA beads.
-
Allow the beads to settle for at least 6 hours.
-
Measure the radioactivity using a liquid scintillation counter. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Determination of ATP-Competitive Inhibition and Ki
To confirm the mechanism of inhibition and calculate the Ki value, the in vitro kinase assay is performed with varying concentrations of both this compound and ATP.
Procedure:
-
Perform the in vitro GSK-3 kinase assay as described above.
-
Set up multiple sets of reactions, each with a different fixed concentration of this compound (including a no-inhibitor control).
-
Within each set, vary the concentration of ATP.
-
Measure the initial reaction velocities for each condition.
-
Analyze the data using a double-reciprocal plot (Lineweaver-Burk plot). For an ATP-competitive inhibitor, the lines will intersect on the y-axis.
-
Alternatively, perform a non-linear regression analysis of the entire dataset using a kinetic model for competitive inhibition to directly calculate the Ki value.
Cellular Tau Phosphorylation Assay (Western Blotting)
This assay assesses the ability of this compound to inhibit GSK-3 activity within a cellular context by measuring the phosphorylation of a known GSK-3 substrate, the tau protein.
Materials:
-
Cell line expressing human tau protein (e.g., N2A neuroblastoma cells or 3T3 fibroblasts)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-tau (e.g., Ser396), anti-total-tau, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Culture the cells to the desired confluency in multi-well plates.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-tau overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total tau and the loading control to normalize the phospho-tau signal.
-
Quantify the band intensities to determine the dose-dependent effect of this compound on tau phosphorylation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for determining its inhibition kinetics.
Figure 1: ATP-Competitive Inhibition of GSK-3 by this compound.
Figure 2: Experimental Workflow for Kinetic Analysis.
Figure 3: Involvement of this compound in Key Signaling Pathways.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical Studies on the Selectivity Mechanisms of Glycogen Synthase Kinase 3β (GSK3β) with Pyrazine ATP-competitive Inhibitors by 3D-QSAR, Molecular Docking, Molecular Dynamics Simulation and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Downstream Signaling Pathways of AR-A014418: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-A014418 is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with a particular preference for the β-isoform.[1][2] GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, apoptosis, and neuronal development. Its dysregulation has been implicated in a range of pathologies such as Alzheimer's disease, type 2 diabetes, and various cancers.[3] This guide provides a comprehensive technical overview of the core downstream signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts.
Data Presentation: Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified in various experimental settings, providing a clear indication of its potency and selectivity.
| Parameter | Target | Value | Cell/System | Reference |
| IC50 | GSK-3β | 104 ± 27 nM | Cell-free assay | [2] |
| Ki | GSK-3β | 38 nM | Cell-free assay | [2] |
| IC50 | Tau Phosphorylation (Ser-396) | 2.7 µM | 3T3 fibroblasts expressing human four-repeat tau | [1][4] |
| IC50 | cdk2 / cdk5 | > 100 µM | Cell-free assay |
Core Downstream Signaling Pathways
This compound, through its inhibition of GSK-3β, instigates a cascade of downstream signaling events. The primary pathways affected are the Wnt/β-catenin, PI3K/Akt, and Notch signaling pathways. Additionally, this compound has been shown to modulate the activity of splicing factors.
Wnt/β-catenin Signaling Pathway
In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, inducing the expression of Wnt target genes involved in cell proliferation and differentiation.[5][6][7]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Akt, a serine/threonine kinase, can phosphorylate and inactivate GSK-3β.[8][9] While this compound directly inhibits GSK-3β, its effects can be synergistic with the PI3K/Akt pathway. For instance, in some cancer models, the inhibition of GSK-3β by this compound can potentiate the anti-tumor effects of PI3K/Akt pathway inhibitors.[10] Conversely, this compound has been shown to protect neuroblastoma cells from death mediated by the inhibition of the PI3K/Akt survival pathway.
Notch Signaling Pathway
The Notch signaling pathway is critical for cell-cell communication and plays a significant role in development and tissue homeostasis.[11] Studies have shown a link between GSK-3 and Notch signaling. Treatment with this compound has been observed to reduce the levels of the active form of Notch1 (Notch1 intracellular domain, NICD).[11] This suggests that GSK-3α, and by extension its inhibitor this compound, may regulate the stability of Notch1.[11][12] In pancreatic cancer cells, the growth-suppressive effect of this compound is mediated by a reduction in GSK-3α phosphorylation and a subsequent decrease in Notch1 levels.[12]
Regulation of Splicing Factors
This compound has been shown to downregulate the expression of the splicing factors hnRNPA1 and SF2/ASF.[13] These proteins are known to have antagonistic effects on pre-mRNA splice site selection.[14][15] By altering the levels of these factors, this compound can influence the alternative splicing of various genes, which has implications for cellular function and disease, particularly in cancer.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are synthesized protocols for key experiments cited in the study of this compound.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[16]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[16]
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Gently mix to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blotting for Protein Expression and Phosphorylation
This technique is used to detect specific proteins in a sample and to assess their phosphorylation status.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GSK-3β, anti-phospho-GSK-3β (Ser9), anti-β-catenin, anti-Notch1, anti-GAPDH)[11][17][18]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Co-IP is used to identify and study the interaction between two or more proteins.
Materials:
-
Cell lysates
-
Co-IP buffer
-
Primary antibody against one of the proteins of interest (the "bait")
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare cell lysates in a non-denaturing Co-IP buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the other protein of interest (the "prey").
Conclusion
This compound is a valuable research tool for elucidating the complex roles of GSK-3β in cellular signaling. Its ability to modulate key pathways such as Wnt/β-catenin, PI3K/Akt, and Notch, as well as its influence on splicing factors, underscores the therapeutic potential of GSK-3 inhibition. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the downstream effects of this compound and to accelerate the discovery of novel therapeutic strategies targeting GSK-3β.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Lipopolysaccharide and lipoteichoic acid regulate the PI3K/AKT pathway through osteopontin/integrin β3 to promote malignant progression of non-small cell lung cancer - Zhang - Journal of Thoracic Disease [jtd.amegroups.org]
- 10. Complex Impacts of PI3K/AKT Inhibitors to Androgen Receptor Gene Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycogen synthase kinase-3 inhibitor this compound suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycogen synthase kinase-3 inhibitor this compound suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relative amounts of antagonistic splicing factors, hnRNP A1 and ASF/SF2, change during neoplastic lung growth: implications for pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of alternative pre-mRNA splicing by hnRNP A1 and splicing factor SF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Phospho-GSK-3 beta (Ser9) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Phospho-GSK-3 beta (Ser9) (D2Y9Y) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
AR-A014418: A Technical Guide to its Effects on the Wnt/β-catenin Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-A014418 is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Of particular significance is its function as a key negative regulator of the canonical Wnt/β-catenin signaling pathway. Dysregulation of the Wnt/β-catenin pathway is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and metabolic conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound on the Wnt/β-catenin pathway, supported by available data and detailed experimental protocols.
Mechanism of Action: Inhibition of GSK-3β and Activation of Wnt/β-catenin Signaling
The canonical Wnt signaling pathway is centered around the regulation of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand ("off-state"), cytoplasmic β-catenin is phosphorylated by a "destruction complex," of which GSK-3β is a core component, along with Axin and Adenomatous Polyposis Coli (APC). This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, thus keeping cytoplasmic levels low.
Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor ("on-state"), the destruction complex is inactivated. This leads to the cessation of β-catenin phosphorylation. As a result, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and interacts with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as AXIN2, c-MYC, and CCND1 (Cyclin D1).
This compound directly inhibits the kinase activity of GSK-3β. By doing so, it mimics the "on-state" of the Wnt pathway, leading to the stabilization and nuclear accumulation of β-catenin and the subsequent activation of Wnt target gene transcription.
Data Presentation
Table 1: Effect of this compound on GSK-3β Activity
| Assay Type | System | Parameter | Value |
| Cell-free kinase assay | Recombinant human GSK-3β | IC50 | 104 nM |
| Cell-free kinase assay | Recombinant human GSK-3β | Ki | 38 nM |
Table 2: Effect of this compound on β-catenin Stabilization and Activity
| Experimental Model | Assay | Treatment | Observed Effect |
| Rabbit model of intraventricular hemorrhage | Western Blot | In vivo administration | Elevated levels of activated β-catenin |
| SH-SY5Y cells | Western Blot | 20 µM this compound for 4.5 hours | Increased levels of non-phosphorylated and total β-catenin |
| Mouse model | Western Blot | In vivo administration | Increased levels of non-phosphorylated and total β-catenin |
| RKO and HCT 116 cells | Western Blot | 20 µM this compound | Time-dependent accumulation of β-catenin |
| SH-SY5Y cells | ChIP Assay | 20 µM this compound for 4.5 hours | Enhanced binding of β-catenin to LEF1/TCF elements |
Table 3: Effect of this compound on Downstream Wnt Pathway Components
| Experimental Model | Assay | Treatment | Observed Effect |
| Rabbit model of intraventricular hemorrhage | Western Blot | In vivo administration | Elevated levels of TCF4 |
Experimental Protocols
The following are detailed, adaptable protocols for key experiments to assess the effect of this compound on the Wnt/β-catenin pathway.
Western Blotting for β-catenin (Total and Active)
This protocol allows for the detection of both total β-catenin and its active, non-phosphorylated form.
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Anti-β-catenin (total)
-
Anti-active-β-catenin (non-phospho Ser33/37/Thr41)
-
Anti-β-actin or GAPDH (loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
TCF/LEF Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Compound Treatment:
-
24 hours post-transfection, treat cells with a serial dilution of this compound. Include a vehicle control and a positive control (e.g., Wnt3a conditioned media or another GSK-3β inhibitor like CHIR99021).
-
-
Cell Lysis and Luciferase Measurement:
-
After 16-24 hours of treatment, lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
-
Chromatin Immunoprecipitation (ChIP) for β-catenin/TCF-LEF Binding
This protocol determines the association of β-catenin with the promoter regions of Wnt target genes.
-
Cross-linking and Cell Lysis:
-
Treat cells with this compound or vehicle.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells.
-
-
Chromatin Shearing:
-
Sonify the lysate to shear DNA to fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin overnight at 4°C with an anti-β-catenin antibody or a control IgG.
-
Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis by qPCR:
-
Quantify the amount of immunoprecipitated DNA using qPCR with primers specific for the promoter regions of known Wnt target genes (e.g., AXIN2, c-MYC).
-
Calculate the fold enrichment relative to the IgG control.
-
Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes
This protocol measures the mRNA expression levels of Wnt target genes.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound or vehicle.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green master mix and primers specific for Wnt target genes (AXIN2, c-MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Conclusion
This compound serves as a valuable research tool for the in vitro and in vivo activation of the Wnt/β-catenin signaling pathway. Its mechanism of action through the selective inhibition of GSK-3β is well-established, leading to the stabilization and nuclear activity of β-catenin. The available data consistently demonstrate the compound's ability to increase β-catenin levels and enhance its association with TCF/LEF transcription factors. While direct quantitative data on the transcriptional output, such as fold-changes in reporter assays and target gene expression, are not extensively reported in publicly accessible literature, the provided protocols offer a robust framework for researchers to generate such data. Further quantitative characterization of this compound's effects will undoubtedly contribute to a more precise understanding of its utility in studying the multifaceted roles of the Wnt/β-catenin pathway in health and disease.
The Journey of AR-A014418: A Technical Guide to a Selective GSK-3β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-A014418, chemically known as N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, has emerged as a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase 3β (GSK-3β). This technical guide provides an in-depth overview of the discovery, development, and experimental characterization of this compound. It details its mechanism of action, key quantitative data, and the experimental protocols used to elucidate its biological functions. The document is intended to serve as a comprehensive resource for researchers in neurodegenerative diseases, oncology, and other fields where GSK-3β plays a critical pathological role.
Introduction
Glycogen Synthase Kinase 3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that acts as a key regulator in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in a wide range of pathologies, most notably Alzheimer's disease, bipolar disorder, diabetes, and various cancers. GSK-3 exists in two highly homologous isoforms, GSK-3α and GSK-3β. The development of selective inhibitors for GSK-3 has been a significant focus of drug discovery efforts. This compound was identified as a highly selective inhibitor of GSK-3β, demonstrating competitive inhibition with respect to ATP.[1][2][3] This selectivity profile, particularly its minimal activity against closely related kinases like CDK2 and CDK5, makes it a valuable tool for dissecting the specific roles of GSK-3β in cellular signaling and a promising lead compound for therapeutic development.[3]
Mechanism of Action and Specificity
This compound exerts its inhibitory effect on GSK-3β by competing with ATP for binding to the enzyme's active site.[1][3] This mode of action was confirmed through kinetic studies and co-crystallization of this compound with the GSK-3β protein. The crystal structure revealed the specific interactions within the ATP-binding pocket that are responsible for its high affinity and selectivity.[3]
Quantitative Inhibition Data
The inhibitory potency and selectivity of this compound have been quantified in various assays. The key parameters are summarized in the table below.
| Parameter | Value | Enzyme/System | Reference |
| IC50 | 104 ± 27 nM | Recombinant human GSK-3β | [1][3] |
| Ki | 38 nM | Recombinant human GSK-3β | [1][3] |
| IC50 (Tau Phosphorylation) | 2.7 µM | 3T3 fibroblasts expressing human tau | [1] |
| IC50 (CDK2) | > 100 µM | Recombinant human CDK2 | [3] |
| IC50 (CDK5) | > 100 µM | Recombinant human CDK5 | [3] |
Key Biological Effects and Therapeutic Potential
The inhibition of GSK-3β by this compound leads to a range of significant biological effects, highlighting its therapeutic potential in several disease areas.
Neuroprotection and Alzheimer's Disease
A key pathological hallmark of Alzheimer's disease is the hyperphosphorylation of the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles. GSK-3β is a primary kinase responsible for this hyperphosphorylation. This compound has been shown to effectively block the phosphorylation of tau at a GSK-3β-specific site (Ser-396) in cellular models.[1] Furthermore, it protects cultured neuroblastoma cells (N2A) from cell death induced by the inhibition of the PI3K/Akt survival pathway and mitigates neurodegeneration mediated by β-amyloid peptide in hippocampal slices.[1][3]
Neuropathic Pain
Studies in animal models have demonstrated that this compound can produce significant antihyperalgesic effects in neuropathic pain.[4] Its mechanism in this context is thought to involve the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as the modulation of serotonergic and catecholaminergic pathways.[4]
Oncology
The role of GSK-3β in cancer is complex and context-dependent. In some cancers, such as pancreatic cancer, GSK-3β inhibition has been shown to suppress cell growth. This compound treatment in pancreatic cancer cell lines resulted in a dose-dependent reduction in cell viability and induced apoptosis.[5] This effect is partly mediated by the destabilization of the Notch1 protein, a key regulator of cell proliferation and survival.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
In Vitro GSK-3β Inhibition Assay
This assay quantifies the ability of this compound to inhibit the activity of recombinant GSK-3β.
Materials:
-
Recombinant human GSK-3β
-
Biotinylated peptide substrate
-
Assay buffer (12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, 0.5 µg/µL BSA)
-
[γ-³³P]ATP and unlabeled ATP
-
50 mM Mg(Ac)₂
-
Stop solution (5 mM EDTA, 50 µM ATP, 0.1% Triton X-100)
-
Streptavidin-coated SPA beads
-
This compound dissolved in DMSO
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µM of the biotinylated peptide substrate and 6 milliunits of recombinant human GSK-3β in the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate.
-
Initiate the reaction by adding a mixture of [γ-³³P]ATP (0.04 µCi) and unlabeled ATP to a final concentration of 1 µM in 50 mM Mg(Ac)₂. The final assay volume should be 25 µl.
-
Incubate the plate for 20 minutes at room temperature.
-
Terminate the reaction by adding 25 µl of the stop solution containing streptavidin-coated SPA beads.
-
After 6 hours, determine the radioactivity using a liquid scintillation counter.
-
Analyze the inhibition curves using non-linear regression to determine the IC₅₀ value.
Tau Phosphorylation Assay in Cells (Western Blot)
This protocol assesses the effect of this compound on the phosphorylation of tau in a cellular context.
Materials:
-
3T3 fibroblasts stably expressing human four-repeat tau protein
-
Cell culture medium
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-tau (Ser-396) and anti-total tau
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Plate the 3T3-tau cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (or DMSO as a control) for a specified time (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-tau (Ser-396) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
To normalize for total tau levels, strip the membrane and re-probe with an antibody against total tau.
Cell Viability (MTT) Assay in Pancreatic Cancer Cells
This assay measures the effect of this compound on the viability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., MiaPaCa2, PANC-1)
-
Cell culture medium
-
This compound dissolved in DMSO
-
MTT solution (5 mg/ml in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the pancreatic cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-20 µM) or DMSO (vehicle control) for the desired duration (e.g., 48 hours).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Co-Immunoprecipitation of GSK-3β and Notch1
This protocol is used to determine the physical interaction between GSK-3β and Notch1 in cells.
Materials:
-
Cell line of interest (e.g., pancreatic cancer cells)
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors
-
Antibody for immunoprecipitation (e.g., anti-GSK-3β or anti-Notch1)
-
Isotype control IgG
-
Protein A/G agarose beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Antibodies for Western blot detection (anti-GSK-3β and anti-Notch1)
Procedure:
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (or isotype control IgG) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them several times with wash buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted samples and input lysates by Western blotting using antibodies against both GSK-3β and Notch1.
Signaling Pathways and Visualizations
This compound's inhibition of GSK-3β impacts several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.
GSK-3β in Tau Phosphorylation and Neurodegeneration
Caption: this compound inhibits GSK-3β, preventing tau hyperphosphorylation.
GSK-3β in Pancreatic Cancer Cell Proliferation via Notch1
Caption: this compound inhibits GSK-3β, destabilizing Notch1 and promoting apoptosis.
Synthesis
The chemical synthesis of this compound, N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, can be achieved through the reaction of 2-amino-5-nitrothiazole with 4-methoxybenzyl isocyanate.
Reactants:
-
2-amino-5-nitrothiazole
-
4-methoxybenzyl isocyanate
-
Solvent: Dry N,N-dimethylformamide (DMF)
General Procedure:
-
Equimolar amounts of 2-amino-5-nitrothiazole and 4-methoxybenzyl isocyanate are dissolved in dry DMF.
-
The reaction mixture is heated under a nitrogen atmosphere.
-
The progress of the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the product can be isolated and purified using standard techniques such as crystallization or chromatography.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of GSK-3β. Its ability to modulate key cellular pathways involved in neurodegeneration and cancer proliferation has established it as an invaluable research tool and a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of its discovery, biological effects, and the experimental methodologies used for its characterization, serving as a foundational resource for further investigation and application of this important molecule.
References
Methodological & Application
Application Notes and Protocols for AR-A014418 in Cell Culture
Introduction
AR-A014418 is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[1][2] It has been widely utilized in cell culture experiments to investigate the role of GSK-3β in various cellular processes, including cell proliferation, apoptosis, and signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.[3][4][5][6] These application notes provide detailed protocols for the use of this compound in cell culture, including its mechanism of action, preparation, and application in common cell-based assays.
Mechanism of Action
This compound selectively inhibits GSK-3β with a high degree of specificity. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of GSK-3β and preventing the phosphorylation of its downstream substrates.[1][5][7] The inhibition of GSK-3β can lead to the modulation of multiple signaling pathways, including the Wnt/β-catenin and Notch signaling pathways, thereby affecting gene expression and cellular function.[4][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on various in vitro studies.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 104 nM | Cell-free assay against GSK-3β | [1][2] |
| Ki | 38 nM | Cell-free assay against GSK-3β | [1][2] |
| IC50 | 2.7 µM | Inhibition of tau phosphorylation (Ser-396) in 3T3 cells | [1][2] |
| IC50 | >100 µM | Against cdk2 and cdk5 | [5] |
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment Concentration | Duration | Effect | Reference |
| U87 & U373 (Glioma) | 25-100 µM | 48 hours | Dose-dependent inhibition of cell viability | [3] |
| NGP & SH-SY5Y (Neuroblastoma) | 5-20 µM | Up to 6 days | Significant reduction in cell growth | [10] |
| MiaPaCa-2, PANC-1, BxPC-3 (Pancreatic Cancer) | Up to 20 µM | 2 and 4 days | Dose-dependent reduction in cell viability | [4][11] |
| N2A (Neuroblastoma) | Not specified | 24 hours | Protection from cell death induced by PI3K/PKB pathway blockage | [1][2] |
| MHCC97H | Not specified | 24 hours | Inhibition of CD133 expression | [2] |
| SH-SY5Y | 20 µM | 4 hours | Enhanced demethylation of PP2Ac | [2] |
Table 2: Effective Concentrations of this compound in Various Cell Lines
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its use in cell culture.
Caption: Signaling pathway of GSK-3β and its inhibition by this compound.
Caption: General experimental workflow for cell culture treatment with this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[10] For example, to prepare a 50 mM stock solution, dissolve 1.54 mg of this compound (MW: 308.31 g/mol ) in 100 µL of DMSO.
-
Storage: The stock solution should be stored at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles.
Cell Culture Treatment Protocol
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment Preparation: Dilute the this compound stock solution to the desired final concentrations in fresh culture medium. It is crucial to include a vehicle control (DMSO alone) at the same final concentration as in the this compound-treated wells.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the specific experimental goals.
Cell Viability (MTT) Assay
-
Treatment: Following the cell culture treatment protocol, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-GSK-3β (Ser9), total GSK-3β, β-catenin, Notch1, cleaved PARP, Cyclin D1) overnight at 4°C.[10][11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Troubleshooting
-
Low Efficacy: If the expected inhibitory effects are not observed, consider increasing the concentration of this compound or the treatment duration. Ensure the stock solution is properly prepared and stored.
-
Cell Toxicity: If significant cell death is observed even at low concentrations, reduce the treatment duration or concentration. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).
-
Inconsistent Results: Ensure consistent cell seeding densities and treatment conditions across experiments. Use a fresh dilution of the stock solution for each experiment.
Conclusion
This compound is a valuable tool for studying the roles of GSK-3β in cell culture models. The protocols provided here offer a foundation for designing and executing experiments to investigate its effects on cell viability, protein expression, and signaling pathways. Researchers should optimize these protocols for their specific cell lines and experimental questions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen synthase kinase-3 inhibitor this compound suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycogen synthase kinase-3β (GSK-3β) inhibitors this compound and B6B3O prevent human immunodeficiency virus–mediated neurotoxicity in primary human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Glycogen synthase kinase-3 inhibitor this compound suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AR-A014418 for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-A014418 is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with a reported IC50 of 104 nM and a Ki of 38 nM.[1] It shows high specificity for GSK-3 over other kinases such as cdk2 and cdk5.[1] GSK-3 is a critical serine/threonine kinase involved in a myriad of cellular processes, including metabolism, neurodevelopment, and apoptosis. Dysregulation of GSK-3 has been implicated in various pathologies, making it a significant target for therapeutic intervention. These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, summarizing effective dosages, administration routes, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by binding to the ATP pocket of GSK-3, preventing the phosphorylation of its downstream substrates. This inhibition can modulate various signaling pathways, leading to a range of cellular responses. For instance, inhibition of GSK-3 by this compound has been shown to reduce the production of pro-inflammatory cytokines and influence serotonergic and catecholaminergic pathways.
Data Presentation: this compound Dosage in Mouse Models
The following tables summarize the quantitative data on this compound dosages used in various in vivo mouse models.
Table 1: Neuropathic and Nociceptive Pain Models
| Mouse Model | Administration Route | Dosage | Key Findings | Reference |
| Partial Sciatic Nerve Ligation (Neuropathic Pain) | Intraperitoneal (i.p.) | 0.01 - 1 mg/kg | Inhibited mechanical hyperalgesia. | [2] |
| Partial Sciatic Nerve Ligation (Neuropathic Pain) | Intraperitoneal (i.p.) | 0.3 mg/kg (daily for 5 days) | Significantly reduced mechanical hyperalgesia. | [2] |
| Partial Sciatic Nerve Ligation (Neuropathic Pain) | Intraperitoneal (i.p.) | 0.3 mg/kg | Inhibited cold hyperalgesia. | [2] |
| Acetic Acid-Induced Nociception | Intraperitoneal (i.p.) | 0.1 and 1 mg/kg (30-minute pretreatment) | Inhibited nociception. | [3] |
| Formalin-Induced Nociception (Late Phase) | Intraperitoneal (i.p.) | 0.1 and 0.3 mg/kg (pretreatment) | Decreased the late (inflammatory) phase of licking. | [3] |
| Formalin-Induced Nociception (Late Phase) | Intraplantar (i.pl.) | 0.1 - 10 µ g/site (coinjected with formalin) | Inhibited the late phase of formalin-induced nociception. | [3] |
| Formalin-Induced Nociception (Both Phases) | Intrathecal (i.t.) | 1 and 10 ng/site | Inhibited both phases of formalin-induced licking. | [3] |
| Glutamate, NMDA, trans-ACPD, TNF-α, and IL-1β-induced nociception | Intrathecal (i.t.) | 10 ng/site (coinjection) | Inhibited nociception induced by all agents. | [3] |
Table 2: Other CNS-Related Mouse Models
| Mouse Model | Administration Route | Dosage | Key Findings | Reference |
| Forced Swim Test (Antidepressant-like effects) | Intraperitoneal (i.p.) | Not specified | Reduced immobility time. | [4][5] |
| Amphetamine-Induced Hyperactivity | Intraperitoneal (i.p.) | Not specified | Decreased spontaneous and amphetamine-induced activity. | [4] |
Table 3: Cancer Mouse Models
| Mouse Model | Administration Route | Dosage | Key Findings | Reference |
| Pancreatic Cancer Xenograft | Not specified | Not specified | Resulted in a significant decrease in tumor volume. | [6][7] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Tween 80 (optional, for improving solubility)
Protocol:
-
For intraperitoneal injections, this compound can be dissolved in a vehicle consisting of sterile saline. For compounds with limited solubility, a small amount of DMSO can be used to initially dissolve the compound, followed by dilution with saline. A final concentration of 0.1% DMSO in the vehicle is often well-tolerated.[6]
-
For intraplantar and intrathecal injections, where volumes are smaller, ensure the compound is fully dissolved to prevent any precipitation.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Prepare the solution fresh on the day of the experiment.
Intraperitoneal (i.p.) Injection Protocol
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL) with 25-27 gauge needles
-
70% ethanol for disinfection
-
Mouse restraint device (optional)
Protocol:
-
Restrain the mouse manually by grasping the loose skin over the neck and back, ensuring the animal is secure but can breathe comfortably.
-
Tilt the mouse's head slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[3]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle, bevel up.
-
Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe.
-
Inject the this compound solution slowly. The typical injection volume for mice is 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Formalin-Induced Nociception Test
Materials:
-
Prepared this compound solution (for i.p., i.pl., or i.t. administration)
-
Formalin solution (typically 1-5% in saline)
-
Sterile syringes (1 mL for i.p., microsyringes for i.pl. and i.t.) with appropriate gauge needles (e.g., 30G for i.pl.)
-
Observation chamber with a clear floor
-
Timer
Protocol:
-
Administer this compound via the desired route (i.p., i.pl., or i.t.) at the specified pretreatment time (e.g., 30 minutes for i.p.).[3]
-
For i.pl. co-injection, mix this compound with the formalin solution immediately before injection.
-
Gently restrain the mouse and inject 20 µL of formalin solution into the plantar surface of the right hind paw.
-
Immediately place the mouse into the observation chamber.
-
Record the cumulative time the mouse spends licking or biting the injected paw. The recording is typically done in two phases:
Pancreatic Cancer Xenograft Model
Materials:
-
Pancreatic cancer cells
-
Matrigel (optional)
-
Nude mice (athymic)
-
Surgical instruments
-
Anesthesia
-
Prepared this compound solution
Protocol:
-
Cell Preparation: Culture pancreatic cancer cells to the desired number. Harvest and resuspend the cells in sterile PBS or culture medium. For subcutaneous models, a cell suspension of 1x10^7 cells in 0.2 mL can be used.[5] For orthotopic models, 5x10^5 to 1x10^6 cells are typically sufficient.[7]
-
Xenograft Implantation (Subcutaneous):
-
Anesthetize the nude mouse.
-
Inject the cell suspension subcutaneously into the dorsal flank.
-
Monitor the mice for tumor growth.
-
-
Xenograft Implantation (Orthotopic):
-
Anesthetize the nude mouse and perform a laparotomy to expose the pancreas.
-
Inject the cell suspension directly into the pancreas.
-
Suture the incision and allow the mouse to recover.
-
-
This compound Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound at the desired dosage and schedule.
-
Monitor tumor volume and the general health of the mice throughout the study.
-
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of this compound via GSK-3 inhibition.
Experimental Workflow for Neuropathic Pain Study
Caption: Workflow for assessing this compound in a mouse model of neuropathic pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. research.vt.edu [research.vt.edu]
- 7. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. encyclopedia.pub [encyclopedia.pub]
AR-A014418 solubility and vehicle for injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-A014418 is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, apoptosis, and differentiation. Dysregulation of GSK-3 activity has been linked to various pathologies, including neurodegenerative diseases, bipolar disorder, and cancer. These application notes provide detailed information on the solubility of this compound, protocols for its use in both in vitro and in vivo settings, and an overview of its mechanism of action.
Physicochemical Properties and Solubility
This compound is a thiazole derivative with the chemical name N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea. Its molecular weight is 308.31 g/mol . The solubility of this compound in common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Concentration |
| Dimethyl Sulfoxide (DMSO) | ≥ 15.4 mg/mL | ≥ 50 mM |
| Ethanol | 1.54 mg/mL | 5 mM |
Note: For optimal results, it is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[1]
Mechanism of Action: GSK-3 Inhibition
This compound selectively inhibits both GSK-3α and GSK-3β isoforms by competing with ATP for its binding site on the kinase.[2] This inhibition leads to the modulation of various downstream signaling pathways, most notably the Wnt/β-catenin and Notch signaling pathways.
In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 by this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[3] In the nucleus, β-catenin acts as a transcriptional coactivator, inducing the expression of Wnt target genes involved in cell proliferation and differentiation.[4]
This compound has also been shown to impact the Notch signaling pathway. In pancreatic cancer cells, inhibition of GSK-3α by this compound leads to a reduction in the levels of the active form of Notch1 (Notch1 intracellular domain, NICD).[3][5] This suggests that GSK-3α may play a role in stabilizing Notch1, and its inhibition by this compound can suppress Notch-mediated signaling, which is often aberrantly activated in cancer.[3][5]
Experimental Protocols
In Vitro Cell-Based Assays
1. Preparation of Stock Solutions:
-
Dissolve this compound in sterile, anhydrous DMSO to prepare a stock solution of 10-50 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6]
2. General Protocol for Cell Treatment:
-
Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
The following day, dilute the this compound stock solution in a complete culture medium to the desired final concentration (typically in the range of 1-50 µM).
-
Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO at the same final concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
3. Western Blot Analysis of GSK-3 and Notch1:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total GSK-3α/β, phospho-GSK-3α/β (Ser21/9), Notch1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Administration
1. Preparation of Vehicle for Injection:
A commonly used vehicle for the intraperitoneal (i.p.) injection of this compound consists of DMSO, PEG300, Tween-80, and saline.[6] The final concentration of each component in the vehicle is typically:
-
5-10% DMSO
-
40% PEG300
-
5% Tween-80
-
45-50% Saline (0.9% NaCl)
Protocol for Preparing 1 mL of Injection Solution (≥ 2.5 mg/mL): [6]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final solution should be clear. It is recommended to prepare this formulation fresh on the day of use.
2. Intraperitoneal (i.p.) Injection in Mice:
-
Animal Models: this compound has been used in various mouse models, including xenograft models of pancreatic cancer and neuroblastoma, as well as models of neuropathic pain.[3][7]
-
Dosing: The effective dose of this compound can vary depending on the animal model and the intended therapeutic effect. Doses ranging from 0.1 mg/kg to 4 mg/kg have been reported for intraperitoneal administration in mice.[6][7][8]
-
Dosing Schedule: Dosing schedules can range from a single injection to daily injections for several consecutive days (e.g., 5 days on, 2 days off) or continuous daily administration, depending on the experimental design.[7]
-
Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum.
-
Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered the bladder or intestines.
-
Slowly inject the calculated volume of the this compound solution.
-
Monitor the animal for any adverse effects post-injection.
-
Data Summary
| Parameter | Description | Value | Reference |
| IC50 | GSK-3β inhibition | 104 nM | [2] |
| Ki | GSK-3β inhibition (ATP-competitive) | 38 nM | [2] |
| In Vitro Activity | Inhibition of tau phosphorylation (Ser396) in 3T3 cells | IC50 = 2.7 µM | [6] |
| In Vivo Dosing (i.p.) | Neuropathic pain model (mice) | 0.01 - 1 mg/kg | [7] |
| In Vivo Dosing (i.p.) | ALS mouse model | up to 4 mg/kg | [6] |
Conclusion
This compound is a valuable research tool for investigating the role of GSK-3 in various biological and pathological processes. Its selectivity and well-characterized mechanism of action make it a suitable compound for both in vitro and in vivo studies. The protocols and data provided in these application notes are intended to serve as a guide for researchers to design and execute their experiments effectively. As with any experimental compound, it is recommended to perform pilot studies to determine the optimal conditions for specific cell lines or animal models.
References
- 1. glpbio.com [glpbio.com]
- 2. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycogen synthase kinase-3 inhibitor this compound suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen synthase kinase 3 inhibitors induce the canonical WNT/β-catenin pathway to suppress growth and self-renewal in embryonal rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen synthase kinase-3 inhibitor this compound suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glycogen synthase kinase 3-specific inhibitor this compound decreases neuropathic pain in mice: evidence for the mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antinociceptive effects of this compound, a selective inhibitor of glycogen synthase kinase-3 beta, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of AR-A014418 in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies with limited effective therapeutic options. Glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase, has emerged as a significant therapeutic target in pancreatic cancer due to its role in tumor progression, survival, and chemoresistance.[1][2] AR-A014418 is an ATP-competitive and specific inhibitor of GSK-3 that has demonstrated anti-proliferative and pro-apoptotic effects in various cancer types.[3] This document provides detailed application notes and protocols for the use of this compound in pancreatic cancer cell lines, summarizing key findings and experimental methodologies.
Mechanism of Action
This compound exerts its anti-tumor effects in pancreatic cancer cells primarily through the inhibition of GSK-3. This inhibition leads to a cascade of downstream effects, most notably the destabilization of the Notch1 protein. Specifically, research has shown that this compound treatment reduces the phosphorylation of GSK-3α, which appears to be crucial for stabilizing Notch1.[3][4] The subsequent reduction in active Notch1 (Notch1 intracellular domain, NICD) levels leads to decreased cellular proliferation and the induction of apoptosis.[3] This process is also associated with a decrease in β-catenin levels and may influence NF-κB activity.[2][3]
Data Presentation
Table 1: Effect of this compound on Cell Viability in Pancreatic Cancer Cell Lines
| Cell Line | This compound Concentration | Incubation Time | Effect on Cell Viability | Assay Used |
| MiaPaCa2 | 0-20 µM | Not Specified | Significant dose-dependent growth reduction (P < 0.001)[3][4] | MTT Assay |
| PANC-1 | 0-20 µM | Not Specified | Significant dose-dependent growth reduction (P < 0.001)[3][4] | MTT Assay |
| PANC-1 | 12 µM | 48 hours | IC50 value[5] | WST-8 Assay |
| BxPC-3 | 0-20 µM | Not Specified | Significant dose-dependent growth reduction (P < 0.001)[3][4] | MTT Assay |
Table 2: Molecular Effects of this compound in Pancreatic Cancer Cell Lines
| Cell Line(s) | This compound Treatment | Key Molecular Changes Observed |
| MiaPaCa2, PANC-1, BxPC-3 | 0-20 µM | - Decreased phosphorylation of GSK-3α more than GSK-3β.[3]- No change in total GSK-3 expression.[3]- Significant reduction in active Notch1 (NICD) protein levels.[3]- Decrease in β-catenin levels.[3]- Increased cleaved caspase-3/7, indicating apoptosis induction.[3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies described for assessing the effect of this compound on pancreatic cancer cell proliferation.[3][4]
Materials:
-
Pancreatic cancer cell lines (e.g., MiaPaCa2, PANC-1, BxPC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0 to 20 µM. Also, prepare a vehicle control with the equivalent concentration of DMSO.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the cells for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is for determining the levels of key proteins in the GSK-3/Notch1 signaling pathway following this compound treatment.[3]
Materials:
-
Treated and untreated pancreatic cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GSK-3α, anti-GSK-3β, anti-phospho-GSK-3α/β, anti-Notch1, anti-β-catenin, anti-cleaved PARP, anti-GAPDH)[3]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 6.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH to normalize protein levels.
Visualizations
Caption: Signaling pathway of this compound in pancreatic cancer cells.
Caption: Experimental workflow for studying this compound effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Glycogen Synthase Kinase 3β: A True Foe in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen synthase kinase-3 inhibitor this compound suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen synthase kinase-3 inhibitor this compound suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
AR-A014418: A Targeted Approach for Neuroblastoma Therapy
Introduction
Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, accounts for a significant portion of childhood cancer-related mortality.[1] Glycogen synthase kinase-3 (GSK-3), a multifunctional serine/threonine kinase, has emerged as a promising therapeutic target in various cancers, including neuroblastoma.[1][2][3] The thiazole compound AR-A014418 (N-[4-methoxybenzyl]-N′-[5-nitro-1,3-thiazol-2-yl]urea) is a specific inhibitor of GSK-3, demonstrating notable efficacy in suppressing neuroblastoma cell growth.[1] This document provides detailed application notes and protocols for the use of this compound in neuroblastoma research, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound selectively inhibits the phosphorylation of GSK-3α at Tyr279 without significantly affecting the phosphorylation of GSK-3β at Tyr216.[1] This targeted inhibition of GSK-3α is sufficient to induce growth arrest and apoptosis in neuroblastoma cells.[1] The downstream effects of GSK-3α inhibition include a reduction in the expression of neuroendocrine (NE) tumor markers such as Achaete-scute homolog 1 (ASCL1) and Chromogranin A (CgA), which are associated with tumor progression.[1] Furthermore, inhibition of GSK-3 can lead to a decrease in the expression of anti-apoptotic proteins like XIAP, thereby promoting programmed cell death.[3]
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Neuroblastoma Cell Growth Inhibition
| Cell Line | Concentration (µM) | Growth Inhibition on Day 6 (%) | p-value |
| NGP | 5 | ≥25 | < 0.001 |
| NGP | 10 | 53 | < 0.001 |
| SH-SY5Y | 5 | ≥25 | < 0.001 |
| SH-SY5Y | 10 | 38 | < 0.001 |
Data summarized from a study by O'Dorisio et al.[1]
Table 2: Summary of this compound Effects on Neuroblastoma Cells
| Parameter | Observation | Reference |
| GSK-3α Phosphorylation (Tyr279) | Reduced | [1] |
| GSK-3β Phosphorylation (Tyr216) | Unaffected | [1] |
| Cell Growth | Dose- and time-dependent suppression | [1] |
| Apoptosis | Maintained/Increased | [1] |
| Neuroendocrine Markers (ASCL1, CgA) | Reduced Expression | [1] |
| XIAP Expression | Decreased | [3] |
Signaling Pathway
References
- 1. Specific glycogen synthase kinase-3 inhibition reduces neuroendocrine markers and suppresses neuroblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 9-ING-41, a small-molecule glycogen synthase kinase-3 inhibitor, is active in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AR-A014418 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by two primary pathological hallmarks: the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] Glycogen synthase kinase-3β (GSK-3β) has emerged as a critical kinase implicated in the pathogenesis of AD, playing a pivotal role in both the production of Aβ and the hyperphosphorylation of tau.[1][3] Dysregulation of GSK-3β activity is observed in AD brains, making it a key therapeutic target.[4]
AR-A014418 is a potent and selective ATP-competitive inhibitor of GSK-3β.[5] It has been demonstrated to effectively reduce tau phosphorylation in both cellular and animal models of Alzheimer's disease.[3][5] Furthermore, studies have shown that inhibition of GSK-3β by this compound can lead to a reduction in Aβ production, amelioration of neuroinflammation, and rescue of cognitive deficits in preclinical models.[1][6] These findings highlight the utility of this compound as a valuable pharmacological tool for investigating the role of GSK-3β in AD pathogenesis and for the preclinical evaluation of GSK-3β inhibitors as potential therapeutic agents.
This document provides detailed application notes and protocols for the use of this compound in studying tau phosphorylation in Alzheimer's disease models.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| GSK-3β IC50 | 104 ± 27 nM | Enzyme Assay | [3] |
| Ki for GSK-3β | 38 nM | Enzyme Assay | [3] |
| Inhibition of Tau Phosphorylation (Ser396) IC50 | 2.7 µM | 3T3 Fibroblasts | [3] |
| Inhibition of Tau Phosphorylation (Thr231) IC50 | 9.1 µM | SH-SY5Y Neuroblastoma | [7] |
Table 2: In Vivo Efficacy of this compound in Alzheimer's Disease Models
| Animal Model | Dosage and Administration | Key Findings | Reference |
| JNPL3 Transgenic Mice (overexpressing mutant human tau) | 30 µmol/kg, oral gavage, twice daily for 1 month | Significantly reduced insoluble tau levels in the brainstem. | [5] |
| APP23/PS45 Double Transgenic Mice | 5 mg/kg for 4 weeks | Reduced neuritic plaque formation and alleviated memory deficits. | [6] |
| Hippocampal Slices (Aβ-induced toxicity model) | 1 µM pre-incubation | Blocked Aβ-induced augmentation of tau phosphorylation and impairment of Long-Term Potentiation (LTP). | [8] |
Signaling Pathways and Experimental Workflows
Caption: GSK-3β signaling pathway in Alzheimer's disease and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's effect on tau phosphorylation.
Caption: Therapeutic rationale for GSK-3β inhibition with this compound in Alzheimer's disease.
Experimental Protocols
Protocol 1: In Vitro GSK-3β Kinase Assay
This protocol is for determining the inhibitory activity of this compound on GSK-3β kinase activity. A common method is a luminescence-based assay that measures the amount of ADP produced.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, and 0.01% Tween-20)[9]
-
ADP-Glo™ Kinase Assay Kit or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. A typical concentration range to test would be from 1 nM to 100 µM.
-
In a 384-well plate, add 1 µl of the this compound dilution or vehicle (DMSO) to the appropriate wells.[10]
-
Add 2 µl of GSK-3β enzyme solution to each well.[10]
-
Add 2 µl of a mix of the GSK-3β substrate peptide and ATP to each well to initiate the reaction.[10] The final ATP concentration should be close to its Km for GSK-3β.
-
Incubate the plate at room temperature for 60 minutes.[10]
-
Stop the kinase reaction and measure the amount of ADP produced following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves adding an ADP-Glo™ Reagent, incubating, and then adding a Kinase Detection Reagent.[10]
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for Tau Phosphorylation using Western Blot
This protocol describes how to assess the effect of this compound on tau phosphorylation in a cellular model, such as SH-SY5Y human neuroblastoma cells or 3T3 fibroblasts stably expressing human tau.[3]
Materials:
-
SH-SY5Y cells or other suitable cell line
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-tau (e.g., p-Tau S396, p-Tau T231), anti-total tau, and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM to 50 µM) or vehicle (0.1% DMSO) for 4 hours.[3]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature 20-50 µg of protein from each sample by boiling in Laemmli buffer.[11][12]
-
Separate the proteins by SDS-PAGE on a 10% or 4-12% gel.[11][13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against a specific phospho-tau epitope overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[13]
-
Wash the membrane again three times with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
To analyze the level of phosphorylated tau, strip the membrane and re-probe with an antibody for total tau and a loading control like β-actin.
-
Normalize the phospho-tau signal to the total tau signal and the loading control.
-
Calculate the dose-dependent effect of this compound on tau phosphorylation and determine the IC50.[3]
-
Protocol 3: In Vivo Study in an Alzheimer's Disease Mouse Model
This protocol provides a general framework for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease, such as the JNPL3 model which expresses a mutant form of human tau.[5]
Materials:
-
JNPL3 transgenic mice or another suitable AD model
-
This compound
-
Vehicle for administration (e.g., 40% PEG400 and 40% dimethylamine/water)[5]
-
Oral gavage needles
-
Equipment for behavioral testing (e.g., Morris water maze)
-
Anesthesia and surgical tools for tissue collection
-
Solutions for tissue processing (e.g., PBS, paraformaldehyde, sucrose)
-
Reagents and equipment for Western blotting and immunohistochemistry as described above.
Procedure:
-
Animal Dosing:
-
Divide the mice into treatment and vehicle control groups (n=10-15 per group).[14]
-
Prepare the this compound formulation in the chosen vehicle. A dose of 30 µmol/kg has been shown to be effective.[5]
-
Administer this compound or vehicle to the mice via oral gavage twice daily for a period of 1 to 3 months.[5][14]
-
-
Behavioral Analysis:
-
Towards the end of the treatment period, perform behavioral tests to assess cognitive function. The Morris water maze is a common test for spatial learning and memory.
-
-
Tissue Collection and Preparation:
-
At the end of the study, anesthetize the mice and perfuse them with saline followed by 4% paraformaldehyde for histological analysis, or collect the brains fresh for biochemical analysis.
-
For biochemistry, dissect specific brain regions (e.g., hippocampus, cortex, brainstem), snap-freeze them in liquid nitrogen, and store them at -80°C.[5]
-
For histology, post-fix the brains in paraformaldehyde and then cryoprotect them in a sucrose solution before sectioning.
-
-
Biochemical Analysis:
-
Homogenize the brain tissue and perform Western blot analysis as described in Protocol 2 to measure the levels of soluble and insoluble phosphorylated tau and total tau.[5]
-
-
Histological Analysis:
-
Perform immunohistochemistry on brain sections using antibodies against phosphorylated tau to visualize and quantify the extent of tau pathology (e.g., neurofibrillary tangles).
-
-
Data Analysis:
-
Statistically analyze the differences in behavioral performance, levels of phosphorylated tau, and tau pathology between the this compound-treated and vehicle-treated groups. A t-test or ANOVA can be used for this purpose.
-
References
- 1. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tau Phosphorylation Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound-based dual Glycogen Synthase Kinase 3β/Histone Deacetylase inhibitors as potential therapeutics for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of glycogen synthase kinase-3 by lithium correlates with reduced tauopathy and degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. promega.com [promega.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. protocols.io [protocols.io]
- 13. 2.5. Western blot for phosphorylated Tau [bio-protocol.org]
- 14. Efficacy of an inhibitor of GSK‐3β in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AR-A014418 in Neuropathic Pain Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Glycogen synthase kinase-3β (GSK-3β) has emerged as a promising therapeutic target for neuropathic pain. AR-A014418 is a potent, selective, and ATP-competitive inhibitor of GSK-3β.[1][2] Preclinical studies in rodent models of neuropathic pain have demonstrated the potential of this compound to alleviate pain hypersensitivity. These application notes provide a comprehensive overview of the use of this compound in neuropathic pain animal models, including detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action
This compound exerts its analgesic effects by inhibiting GSK-3β, a serine/threonine kinase involved in a multitude of cellular processes, including inflammation and neuronal function.[1][3][4] In the context of neuropathic pain, increased GSK-3β activity in the spinal cord is associated with the development and maintenance of pain hypersensitivity.[5][6] Inhibition of GSK-3β by this compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in the spinal cord.[7] Furthermore, the analgesic effects of this compound are suggested to involve the modulation of descending serotonergic and catecholaminergic pain inhibitory pathways.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in animal models of neuropathic pain.
Table 1: Efficacy of this compound on Mechanical Allodynia in the Partial Sciatic Nerve Ligation (PSNL) Model in Mice
| Dosage (mg/kg, i.p.) | Time Post-Administration | Paw Withdrawal Threshold (g) | % Inhibition of Hyperalgesia | Reference |
| 0.01 | 30 min | Data not specified | Significant | [7] |
| 0.1 | 30 min | Data not specified | Significant | [7] |
| 1 | 30 min | Data not specified | Significant | [7] |
| 0.3 (daily for 5 days) | Day 5 | Data not specified | Significant reduction | [7] |
Table 2: Effect of this compound on Cold Hyperalgesia in the PSNL Model in Mice
| Dosage (mg/kg, i.p.) | Behavioral Response | % Inhibition of Hyperalgesia | Reference |
| 0.3 | Significantly inhibited | Data not specified | [7] |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in the Lumbar Spinal Cord of PSNL Mice
| Cytokine | Treatment | % Inhibition | Reference |
| TNF-α | This compound | 76 ± 8% | [7] |
| IL-1β | This compound | 62 ± 10% | [7] |
Experimental Protocols
Animal Models of Neuropathic Pain
This model induces long-lasting mechanical and thermal hypersensitivity.
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a small incision in the skin of the thigh to expose the biceps femoris muscle.
-
Bluntly dissect the muscle to reveal the sciatic nerve.
-
Carefully isolate the sciatic nerve proximal to its trifurcation.
-
Using a 7-0 silk suture, ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve.
-
Ensure the ligation is tight enough to cause a slight twitch in the leg.
-
Close the muscle layer with 5-0 absorbable sutures and the skin with wound clips or sutures.
-
-
Sham Control: Perform the same surgical procedure, including exposure of the sciatic nerve, but do not ligate the nerve.
This model produces a robust and long-lasting neuropathic pain state.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent.
-
Surgical Procedure:
-
Place the rat in a prone position and make a dorsal midline incision at the L4-S2 level.
-
Separate the paraspinal muscles from the spinous processes to expose the L5 and L6 transverse processes.
-
Carefully remove the L6 transverse process to identify the L4, L5, and L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves and tightly ligate them with 6-0 silk suture distal to the dorsal root ganglion.
-
Close the muscle and skin layers with appropriate sutures.
-
-
Sham Control: Perform the same surgical procedure, including exposure of the spinal nerves, but do not perform the ligation.
Preparation and Administration of this compound
-
Preparation: this compound can be solubilized in dimethyl sulfoxide (DMSO) and then diluted in saline.[8] A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] Prepare fresh on the day of the experiment.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection. The volume of injection is typically 10 ml/kg body weight.
Behavioral Assays for Pain Assessment
-
Apparatus: von Frey filaments of varying stiffness.
-
Procedure:
-
Place the animal in a Plexiglas chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Begin with a filament in the middle of the range and use the "up-down" method to determine the 50% paw withdrawal threshold. A positive response is a brisk withdrawal or licking of the paw.
-
Record the filament number and convert it to the corresponding force in grams.
-
-
Apparatus: A radiant heat source (e.g., Hargreaves apparatus).
-
Procedure:
-
Place the animal in a Plexiglas chamber on a glass floor and allow it to acclimate.
-
Position the radiant heat source under the glass floor, directly beneath the plantar surface of the hind paw.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the animal withdraws its paw. Record the paw withdrawal latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
-
Apparatus: A syringe with a blunt needle or a dropper, and acetone.
-
Procedure:
-
Place the animal in a chamber with a wire mesh floor and allow it to acclimate.
-
Apply a drop of acetone (approximately 50-100 µl) to the plantar surface of the hind paw.
-
Observe the animal's response for a set period (e.g., 1 minute).
-
Record the frequency or duration of paw withdrawal, licking, or flinching.
-
Measurement of Pro-inflammatory Cytokines (ELISA)[29][30][31][32][33]
-
Sample Preparation:
-
Euthanize the animal and dissect the lumbar spinal cord.
-
Homogenize the tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for TNF-α and IL-1β.
-
Follow the manufacturer's instructions for the assay, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the cytokine concentrations based on the standard curve.
-
Visualizations
Signaling Pathway of this compound in Neuropathic Pain
Caption: Proposed mechanism of action of this compound in alleviating neuropathic pain.
Experimental Workflow for a Preclinical Study
Caption: A typical experimental workflow for evaluating this compound in rodent models.
References
- 1. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential Role of Glycogen Synthase Kinase-3β in Neuropathy-Induced Apoptosis in Spinal Cord - Basic and Clinical Neuroscience [bcn.iums.ac.ir]
- 4. The Potential Role of Glycogen Synthase Kinase-3β in Neuropathy-Induced Apoptosis in Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential regulation of GSK-3β in spinal dorsal horn and in hippocampus mediated by interleukin-1beta contributes to pain hypersensitivity and memory deficits following peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of glycogen synthase kinase 3beta activity with lithium prevents and attenuates paclitaxel-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen synthase kinase 3-specific inhibitor this compound decreases neuropathic pain in mice: evidence for the mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycogen synthase kinase-3 inhibitor this compound suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Detecting the Effects of AR-A014418: A Western Blot Protocol
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-A014418 is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with a higher selectivity for the GSK-3β isoform.[1][2][3] GSK-3 is a crucial serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[4][5] Dysregulation of GSK-3 activity has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease, cancer, and metabolic disorders.[3] this compound serves as a valuable tool for studying the physiological and pathological roles of GSK-3.
This document provides a detailed protocol for utilizing Western blotting to detect the cellular effects of this compound. The primary mechanism of action of this compound is the inhibition of GSK-3's kinase activity. This can be observed by a decrease in the phosphorylation of its downstream targets. A key indicator of GSK-3 inhibition is the phosphorylation status of GSK-3 itself. While phosphorylation at Tyrosine 216 (GSK-3β) or Tyr279 (GSK-3α) is associated with its active state, phosphorylation at Serine 9 (GSK-3β) or Ser21 (GSK-3α) by upstream kinases, such as Akt, leads to its inhibition.[4][6] Therefore, Western blot analysis for phospho-GSK-3β (Ser9) is a common method to assess the engagement of upstream inhibitory pathways. Furthermore, the effects of this compound can be monitored by assessing the phosphorylation status of downstream substrates such as Tau and the protein levels of β-catenin and Notch1.
Signaling Pathway
The following diagram illustrates the signaling pathway involving GSK-3 and the points of intervention by this compound.
Caption: GSK-3β signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from various studies.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 (GSK-3) | 104 ± 27 nM | [2][7] |
| Ki (GSK-3β) | 38 nM | [1][8] |
| IC50 (Tau Phosphorylation in cells) | 2.7 µM | [1] |
Table 2: Effects of this compound on Downstream Targets (Western Blot Densitometry)
| Cell Line | Treatment | Target Protein | Change in Protein Level/Phosphorylation | Reference |
| 3T3 fibroblasts | This compound | p-Tau (Ser396) | Dose-dependent decrease | [9] |
| Pancreatic Cancer Cells | This compound (0-20 µM) | β-catenin | Decrease | [10] |
| Pancreatic Cancer Cells | This compound (0-20 µM) | p-GSK-3α | Decrease | [10] |
| Pancreatic Cancer Cells | This compound (0-20 µM) | Notch1 | Decrease | [10] |
| SH-SY5Y Cells | This compound | p-GSK-3β (Y216) | Decrease | [11] |
| SH-SY5Y Cells | This compound | p-Tau (AT-8, AT-180) | Decrease | [11] |
Experimental Workflow
The diagram below outlines the major steps of the Western blot protocol.
Caption: Western blot experimental workflow for analyzing this compound effects.
Detailed Experimental Protocol
This protocol provides a general framework for Western blot analysis. Optimal conditions for specific cell lines and antibodies should be determined empirically.
1. Materials and Reagents
-
Cell Culture: Appropriate cell line and culture medium.
-
This compound: Solubilized in DMSO.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol.
-
Running Buffer: Tris-glycine-SDS buffer.
-
Transfer Buffer: Tris-glycine-methanol buffer.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20). Note: For phospho-antibodies, BSA is generally recommended.
-
Primary Antibodies:
-
Rabbit anti-phospho-GSK-3β (Ser9) (e.g., Cell Signaling Technology #9336, typical dilution 1:1000).[12]
-
Rabbit anti-GSK-3β (e.g., Cell Signaling Technology #9315, typical dilution 1:1000).[5]
-
Mouse anti-β-catenin (e.g., Santa Cruz Biotechnology).
-
Rabbit anti-Notch1 (e.g., Santa Cruz Biotechnology).
-
Mouse anti-phospho-Tau (Ser396) (e.g., AT8).
-
Mouse anti-total Tau (e.g., Tau5).
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Washing Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
2. Cell Culture and Treatment
-
Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Treat cells with various concentrations of this compound (e.g., 0.1 to 50 µM) or vehicle (DMSO) for the desired time period (e.g., 4 to 24 hours).
3. Protein Extraction
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
4. Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
5. SDS-PAGE
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
7. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
8. Signal Detection and Analysis
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the loading control band. For phosphorylated proteins, it is best to normalize to the total protein levels.
Troubleshooting
-
High Background: Insufficient blocking, inadequate washing, or too high antibody concentration. Increase blocking time, washing steps, or dilute the antibodies further.
-
Weak or No Signal: Insufficient protein loading, inefficient transfer, inactive antibody, or low target protein expression. Verify each step of the protocol.
-
Non-specific Bands: Antibody cross-reactivity or protein degradation. Use a more specific antibody and ensure protease inhibitors are always present.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the cellular effects of the GSK-3 inhibitor this compound and gain valuable insights into the roles of GSK-3 in various biological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK-3 beta (3D10) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. GSK-3 beta (27C10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-GSK-3 beta (Ser9) (D2Y9Y) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Glycogen synthase kinase-3 inhibitor this compound suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-GSK-3 beta (Ser9) Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
AR-A014418 not dissolving in DMSO solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR-A014418, a selective inhibitor of glycogen synthase kinase 3 (GSK-3).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is generally soluble in dimethyl sulfoxide (DMSO). Published data indicates solubility at various concentrations. For optimal results, it is recommended to use fresh, anhydrous DMSO.[1]
Q2: My this compound is not dissolving completely in DMSO. What could be the issue?
A2: Several factors can contribute to dissolution problems. These may include the quality of the DMSO, the concentration of the solution, temperature, and the physical properties of the compound batch. Please refer to the troubleshooting guide below for detailed steps to address this issue.
Q3: How should I store this compound solutions in DMSO?
A3: Stock solutions of this compound in DMSO can be stored at -20°C for up to two months or at -80°C for up to one year.[2][3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4]
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a potent and selective ATP-competitive inhibitor of glycogen synthase kinase 3β (GSK-3β).[3][5] It has been shown to inhibit the phosphorylation of tau protein at sites specific to GSK-3.[6][7]
Troubleshooting Guide: this compound Dissolution in DMSO
This guide provides a step-by-step approach to resolving issues with dissolving this compound in DMSO.
Problem: this compound fails to dissolve or forms a precipitate in DMSO.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 308.31 g/mol | [3] |
| Solubility in DMSO | ≥ 20 mg/mL | [2] |
| Solubility in DMSO | >15.4 mg/mL | [7] |
| Solubility in DMSO | to 100 mM | [6] |
| Solubility in DMSO | 61 mg/mL (in fresh DMSO) | [1] |
| IC50 for GSK-3β | 104 nM | [3][6] |
| Ki for GSK-3β | 38 nM | [3][6] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Step 1: Verify the Quality of DMSO
-
Rationale: DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of many compounds.
-
Action: Use fresh, anhydrous (water-free) DMSO from a recently opened bottle. Avoid using DMSO that has been stored for long periods after opening.
Step 2: Check the Concentration
-
Rationale: Attempting to prepare a solution above the compound's solubility limit will result in undissolved material.
-
Action: Refer to the quantitative data table above. Ensure the target concentration is within the reported solubility range. If a higher concentration is required, it may not be achievable in DMSO alone.
Step 3: Gentle Warming
-
Rationale: Increasing the temperature can help to dissolve the compound.
-
Action: Warm the vial containing the this compound and DMSO mixture in a 37°C water bath for 10-15 minutes.[7] Swirl the vial gently to aid dissolution.
Step 4: Sonication
-
Rationale: An ultrasonic bath can provide the energy needed to break up any clumps of solid and facilitate dissolution.
-
Action: Place the vial in an ultrasonic bath for a short period (e.g., 5-10 minutes) and check for dissolution.[7]
Step 5: If the Issue Persists
-
Action: If the compound still does not dissolve after following these steps, please contact our technical support team for further assistance. Provide details of the lot number, the concentration you are trying to achieve, and the troubleshooting steps you have already taken.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 308.31 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Weigh out 3.08 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube briefly.
-
If the compound is not fully dissolved, follow the troubleshooting steps of gentle warming and/or sonication as described above.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro GSK-3β Kinase Assay
This protocol is a general guideline. Specific conditions may need to be optimized for your experimental setup.
-
Materials:
-
Recombinant human GSK-3β
-
Biotinylated peptide substrate
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol)
-
[γ-³³P]ATP and unlabeled ATP
-
Stop solution (e.g., 5 mM EDTA, 50 μM ATP, 0.1% Triton X-100)
-
Streptavidin-coated SPA beads
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
In a multi-well plate, add the recombinant GSK-3β enzyme and the biotinylated peptide substrate to the assay buffer.
-
Add the diluted this compound or DMSO (for the vehicle control) to the appropriate wells and pre-incubate for a defined period (e.g., 10 minutes at room temperature).
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate for a specific time (e.g., 20 minutes at room temperature).
-
Terminate the reaction by adding the stop solution containing streptavidin-coated SPA beads.
-
Measure the incorporation of ³³P into the peptide substrate using a suitable scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway
GSK-3β Signaling Pathway and Inhibition by this compound
Glycogen synthase kinase 3β (GSK-3β) is a constitutively active serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[8][9] Its activity is primarily regulated by inhibitory phosphorylation. For instance, the PI3K/Akt signaling pathway leads to the phosphorylation of GSK-3β at Ser9, which inhibits its kinase activity.[2] this compound acts as a direct, ATP-competitive inhibitor of GSK-3β, thereby blocking its downstream effects.[3][5]
Caption: Simplified GSK-3β signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. chembk.com [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, GSK-3 inhibitor (CAS 487021-52-3) | Abcam [abcam.com]
- 7. apexbt.com [apexbt.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of AR-A014418 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the GSK-3β inhibitor, AR-A014418. The information addresses potential off-target effects, particularly at high concentrations, to help ensure accurate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: My experimental results suggest off-target effects when using this compound at high concentrations. What is known about its selectivity?
A1: this compound is a potent and selective ATP-competitive inhibitor of GSK-3β with an IC50 of 104 nM and a Ki of 38 nM in cell-free assays.[1][2][3] It was originally screened against a panel of 26 other kinases at a concentration of 10 µM and showed no significant inhibition, demonstrating high specificity for GSK-3 at lower concentrations.[1][4] However, when using this compound at concentrations significantly higher than its IC50 for GSK-3β, the potential for off-target activity increases. Researchers should carefully consider the concentration used in their specific cellular model.
Q2: What specific kinases have been tested to assess the selectivity of this compound?
A2: The selectivity of this compound was evaluated against a panel of 26 kinases. At a concentration of 10 µM, this compound showed minimal inhibition of these kinases. For a detailed list of the kinases and the corresponding inhibitory activity, please refer to the data table below.
Q3: I am observing unexpected changes in cell viability and proliferation in my experiments with high concentrations of this compound. Is this a known effect?
A3: Yes, at concentrations in the micromolar range, this compound has been observed to affect cell viability and proliferation in various cell lines. For example, in pancreatic cancer cell lines, a dose-dependent reduction in cell growth has been reported with IC50 values in the range of 14-29 µM after 72 hours of treatment.[2] Similarly, in glioblastoma cell lines, a dose-dependent inhibition of cell viability was observed, with 50 µM of this compound causing over 50% inhibition after 48 hours.[5] These effects are likely due to the inhibition of GSK-3β, which is involved in cell survival and proliferation pathways, but off-target effects at these high concentrations cannot be ruled out.
Q4: Are there any known effects of this compound on other signaling pathways besides GSK-3β?
A4: Yes, studies have shown that this compound can influence other signaling pathways, particularly at higher concentrations. For instance, in pancreatic cancer cells, treatment with this compound led to a reduction in active Notch1 protein levels.[6] This effect was associated with a decrease in the phosphorylation of GSK-3α, suggesting a potential cross-talk between GSK-3 and Notch signaling.[6]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected phenotypic outcomes in cell-based assays.
-
Possible Cause: The concentration of this compound used may be too high, leading to off-target effects.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Curve: Determine the optimal concentration of this compound in your specific cell line by performing a dose-response experiment. Start with a concentration close to the IC50 for GSK-3β (around 100 nM) and titrate up to the concentrations where you observe the phenotype.
-
Use a Secondary Inhibitor: To confirm that the observed phenotype is due to GSK-3β inhibition, use a structurally different GSK-3β inhibitor as a positive control.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of GSK-3β to see if it reverses the phenotype induced by this compound.
-
Problem 2: Difficulty interpreting Western blot results for downstream targets of GSK-3β.
-
Possible Cause: The timing of sample collection and the concentration of this compound may not be optimal for observing changes in the phosphorylation of specific substrates.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to identify the optimal duration of this compound treatment for observing the desired changes in protein phosphorylation.
-
Antibody Validation: Ensure that the antibodies you are using are specific and validated for the target protein and its phosphorylated form.
-
Loading Controls: Use appropriate loading controls to ensure equal protein loading across all lanes.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against a panel of 26 kinases at a concentration of 10 µM. Data is presented as the percentage of remaining kinase activity in the presence of the inhibitor compared to a vehicle control.
| Kinase Target | Remaining Activity (%) at 10 µM this compound |
| GSK-3 | 0 |
| AMPK | 98 |
| Chk1 | 95 |
| CKII | 92 |
| JNK1 | 100 |
| Lck | 97 |
| MAPK1 (ERK1) | 99 |
| MAPKAPK-2 | 96 |
| MEK1 | 100 |
| MSK1 | 93 |
| p70 S6K | 98 |
| PDK1 | 99 |
| PhosK | 94 |
| PKA | 97 |
| PKBα (Akt1) | 98 |
| PKCα | 96 |
| PRAK | 95 |
| ROCKII | 91 |
| Rsk2 | 97 |
| SAPK2α (p38α) | 98 |
| SAPK2β (p38β) | 96 |
| SAPK3 (p38γ) | 99 |
| SAPK4 (p38δ) | 94 |
| SGK | 97 |
| CSK | 93 |
| cdk2 | >90 |
Data adapted from Bhat et al., J Biol Chem, 2003.[1]
Experimental Protocols
1. Kinase Inhibition Assay (Scintillation Proximity Assay)
This protocol is a generalized method for determining the inhibitory activity of a compound against a specific kinase.
-
Materials:
-
Recombinant human GSK-3
-
Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)
-
[γ-33P]ATP
-
This compound at various concentrations
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20)
-
Streptavidin-coated SPA beads
-
Microtiter plates (clear-bottomed)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant GSK-3, and the biotinylated peptide substrate.
-
Add this compound at a range of concentrations to the wells of the microtiter plate. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-33P]ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution containing EDTA and the streptavidin-coated SPA beads.
-
Allow the beads to settle for at least 30 minutes.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
2. Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Visualizations
References
- 1. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen synthase kinase-3 inhibitor this compound suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining optimal AR-A014418 concentration for IC50
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the optimal concentration of AR-A014418 for IC50 determination in both biochemical and cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[1] Its mechanism of action involves binding to the ATP-binding pocket of GSK-3β, specifically interacting with amino acid residues in the hinge region such as Proline 136 and Valine 135 through hydrogen bonds.[2] This prevents the phosphorylation of downstream substrates.
Q2: What are the reported in vitro IC50 and Ki values for this compound against GSK-3β?
The reported half-maximal inhibitory concentration (IC50) for this compound against recombinant human GSK-3β is 104 nM. The inhibitor constant (Ki), which represents the binding affinity, is 38 nM.[1][2]
Q3: What is a typical starting concentration range for this compound in a biochemical (enzymatic) assay?
For a standard biochemical assay, a good starting point is to perform a dose-response curve that spans a wide range of concentrations around the known IC50. A suggested range would be from 1 nM to 10 µM, using serial dilutions.
Q4: What is a typical concentration range for this compound in a cell-based assay?
The effective concentration in a cellular context is generally higher than in a biochemical assay due to factors like cell permeability and target engagement. A reported cellular IC50 for the inhibition of tau phosphorylation is 2.7 µM in 3T3 fibroblasts.[3] Therefore, a concentration range of 100 nM to 50 µM is a reasonable starting point for a cellular IC50 determination.
Q5: How should I prepare my stock solution of this compound?
This compound is typically soluble in organic solvents like DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For experiments, dilute the stock solution in the appropriate assay buffer or cell culture medium. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity or inhibition.[3]
Troubleshooting Guides
Biochemical (Enzymatic) Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Insufficient GSK-3β enzyme activity.- Incorrect ATP concentration.- Degraded substrate or ATP.- Problem with the detection reagent. | - Increase the amount of GSK-3β enzyme used in the assay.- Ensure the ATP concentration is at or near the Km for GSK-3β.- Use fresh, high-quality substrate and ATP.- Verify the functionality of your detection reagent (e.g., ADP-Glo™) with a positive control. |
| High Background Signal | - Contaminated reagents.- Autophosphorylation of GSK-3β. | - Use fresh, high-purity reagents.- Filter buffer solutions.- Minimize the concentration of GSK-3β to a level that still provides a sufficient signal window. |
| Inconsistent Results | - Pipetting errors.- Temperature fluctuations.- Reagent instability. | - Use calibrated pipettes and ensure proper mixing.- Maintain a consistent temperature throughout the assay.- Prepare fresh reagents for each experiment and keep them on ice. |
Cellular Assays (Western Blot-based)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Inhibition of Downstream Target Phosphorylation | - this compound concentration is too low.- Insufficient incubation time.- Low GSK-3β activity in the chosen cell line.- Poor antibody quality. | - Perform a wider dose-response curve with higher concentrations of this compound.- Increase the incubation time with the inhibitor.- Confirm that your cell line has active GSK-3β signaling.- Validate the specificity and optimal dilution of your primary antibodies for the phosphorylated and total target protein. |
| High Background on Western Blot | - Insufficient blocking.- Antibody concentration is too high.- Inadequate washing. | - Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).- Optimize the primary and secondary antibody concentrations.- Increase the number and duration of wash steps. |
| Variability in Protein Loading | - Inaccurate protein quantification.- Uneven sample loading. | - Use a reliable protein quantification method (e.g., BCA assay).- Load equal amounts of total protein in each lane and normalize to a loading control like β-actin or GAPDH. |
Experimental Protocols
Biochemical IC50 Determination for this compound
This protocol is a general guideline for a 96-well plate format using a luminescence-based ADP detection assay (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human GSK-3β
-
GSK-3β peptide substrate
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well white, flat-bottom plates
Procedure:
-
Prepare this compound dilutions: Perform serial dilutions of this compound in the kinase reaction buffer to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Prepare enzyme and substrate mix: Dilute the GSK-3β enzyme and substrate in the kinase reaction buffer to the desired concentrations.
-
Add inhibitor: Add the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add enzyme/substrate mix: Add the GSK-3β enzyme and substrate mixture to the wells.
-
Initiate the reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to its Km for GSK-3β.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detect ADP formation: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cellular IC50 Determination for this compound (Western Blot)
This protocol describes the inhibition of tau phosphorylation at Serine 396 in a suitable cell line (e.g., 3T3 fibroblasts stably expressing human tau, or SH-SY5Y neuroblastoma cells).
Materials:
-
Cell line with detectable phosphorylated tau
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Tau (Ser396) and anti-total-Tau
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 100 nM to 50 µM) for a specific duration (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-tau (Ser396).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total tau to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phosphorylated and total tau. Calculate the ratio of phospho-tau to total tau for each concentration of this compound. Plot the percentage of inhibition of tau phosphorylation against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the cellular IC50.
Data Presentation
Table 1: this compound Potency
| Parameter | Value | Assay Type | Reference |
| IC50 | 104 nM | Biochemical (recombinant human GSK-3β) | [1] |
| Ki | 38 nM | Biochemical (recombinant human GSK-3β) | [1][2] |
| Cellular IC50 | 2.7 µM | Cellular (inhibition of tau phosphorylation in 3T3 fibroblasts) | [3] |
Visualizations
Caption: Simplified GSK-3β signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
References
AR-A014418 Technical Support Center: Toxicity in Primary Neuron Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of AR-A014418 in primary neuron cultures. All information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2][3] It exhibits high specificity for GSK-3 over other kinases, such as cdk2 and cdk5.[2][3] By inhibiting GSK-3, this compound can modulate various downstream signaling pathways involved in cell survival, apoptosis, and inflammation.
Q2: Is this compound toxic to primary neuron cultures?
Generally, this compound is not considered neurotoxic at concentrations effective for GSK-3 inhibition.[4] In fact, multiple studies have demonstrated its neuroprotective effects against various insults, including HIV-mediated neurotoxicity and β-amyloid-induced neurodegeneration.[5][6][7]
Q3: What are the typical working concentrations of this compound in primary neuron cultures?
Effective concentrations of this compound in primary neuron cultures typically range from 10 nM to 10 µM.[5][6] The optimal concentration will depend on the specific neuronal type, the experimental paradigm, and the desired level of GSK-3 inhibition. It is always recommended to perform a dose-response curve to determine the ideal concentration for your specific experiment.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1][3] For a 10 mM stock solution, dissolve 3.08 mg of this compound in 1 mL of DMSO. It is recommended to aliquot the stock solution and store it at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to your neurons (typically <0.1%).
Troubleshooting Guide
Problem 1: I am observing unexpected neuronal death after treating my cultures with this compound.
-
Question: Did you check the final concentration of your solvent (DMSO)?
-
Answer: High concentrations of DMSO can be toxic to primary neurons. Ensure the final DMSO concentration in your culture medium is at a non-toxic level, typically below 0.1%. Prepare a vehicle control with the same final DMSO concentration to compare against your this compound treatment.
-
-
Question: Are you using an appropriate concentration of this compound?
-
Answer: While generally non-toxic at effective concentrations, very high concentrations of any compound can be detrimental. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific neuronal culture system. Concentrations up to 50 µM have been used in some cell lines without overt toxicity, but primary neurons can be more sensitive.[6]
-
-
Question: Is your primary neuron culture healthy before treatment?
-
Answer: The health of the primary neuron culture is crucial. Ensure your cultures are viable and have well-developed processes before initiating any treatment. Poor culture health can make neurons more susceptible to any experimental manipulation. Refer to established protocols for primary neuron culture for troubleshooting tips.[6]
-
Problem 2: I am not observing the expected neuroprotective effect of this compound.
-
Question: Is your this compound stock solution still active?
-
Answer: Improper storage can lead to degradation of the compound. Ensure your stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.
-
-
Question: Is the concentration of this compound sufficient to inhibit GSK-3β in your system?
-
Answer: The IC50 for this compound against GSK-3β is approximately 104 nM.[2] However, the effective concentration in a cellular context can be higher. You may need to increase the concentration of this compound. A dose-response experiment is recommended.
-
-
Question: Is the timing and duration of this compound treatment appropriate for your experimental model of neurotoxicity?
-
Answer: The window for neuroprotection can be time-sensitive. Consider pre-treating your cultures with this compound before inducing toxicity, as well as co-treatment. The duration of treatment may also need optimization.
-
Problem 3: I am seeing variability in my results between experiments.
-
Question: Are you using consistent and high-quality primary neuron cultures?
-
Question: Is your this compound solution being prepared consistently?
-
Answer: Ensure accurate and consistent preparation of your this compound working solutions for each experiment. Small variations in concentration can lead to different outcomes.
-
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| GSK-3β IC50 | 104 ± 27 nM | Recombinant human GSK-3β | [6][7] |
| Ki (ATP-competitive) | 38 nM | Recombinant human GSK-3β | [6][7] |
| Effective Neuroprotective Concentration (vs. HIV-induced toxicity) | 10 nM - 1 µM | Primary human neurons | [5] |
| Effective Neuroprotective Concentration (vs. β-amyloid toxicity) | 10 µM | Organotypic hippocampal slices | [6] |
| Selectivity (IC50 for cdk2 and cdk5) | > 100 µM | Recombinant kinases | [6][7] |
Experimental Protocols
Protocol 1: Assessment of this compound Neuroprotection against HIV-induced Neurotoxicity
This protocol is adapted from a study investigating the neuroprotective effects of this compound in primary human neurons exposed to HIV.[5]
-
Cell Culture: Culture primary human fetal neurons according to established protocols.
-
Treatment:
-
Expose neuronal cultures to HIV (e.g., BaL strain at 500 pg/ml).
-
In parallel, co-treat with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO).
-
-
Incubation: Incubate the cultures for 12 hours (for acute effects) and 6 days (for ongoing effects).
-
Toxicity Assessment:
-
Caspase-3/7 Activity: Measure caspase-3/7 activity using a luminescence-based assay to assess apoptosis.
-
Lactate Dehydrogenase (LDH) Assay: Measure LDH release into the culture medium to assess cytotoxicity.
-
-
Data Analysis: Compare the levels of caspase activation and LDH release in this compound-treated cultures to HIV-only and control cultures.
Protocol 2: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder (MW: 308.31 g/mol ).
-
Dissolving: Dissolve the powder in high-quality, anhydrous DMSO to the desired stock concentration (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C and protect from light. Stock solutions are reported to be stable for up to 3 months.
Visualizations
Caption: Workflow for assessing this compound neuroprotective effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AR-A 014418 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 4. Glycogen synthase kinase-3β (GSK-3β) inhibitors this compound and B6B3O prevent human immunodeficiency virus–mediated neurotoxicity in primary human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 6. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. An Efficient Method for the Isolation of Highly Functional Primary Neurons | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support for AR-A014418: Troubleshooting Inconsistent Results
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing inconsistent results with the Glycogen Synthase Kinase-3 (GSK-3) inhibitor, AR-A014418. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3] It has been shown to inhibit GSK-3 with an IC50 of approximately 104 nM and a Ki of 38 nM.[1][3][4] Its high specificity for GSK-3 over other kinases, such as cdk2 and cdk5, makes it a valuable tool for studying GSK-3 signaling.[1][4] this compound binds to the ATP pocket of GSK-3β, interacting with key residues like Pro136 and Val135.[4]
Q2: What are the expected effects of this compound in cell-based assays?
The effects of this compound can vary depending on the cell type and the specific signaling pathways involved. Reported effects include:
-
Inhibition of tau phosphorylation at GSK-3 specific sites.[1][2]
-
Neuroprotection against cell death mediated by the inhibition of the PI3K/protein kinase B survival pathway.[1][2]
-
Suppression of cancer cell growth , as demonstrated in pancreatic and neuroblastoma cell lines.[3][5]
-
Downregulation of the Notch1 signaling pathway in pancreatic cancer cells.[5]
-
Induction of antidepressant-like effects in preclinical models.[6]
-
Modulation of androgen receptor (AR) activity , with some studies showing an increase in AR expression and activity.[7]
Q3: I am not observing the expected inhibitory effect of this compound. What are the possible reasons?
Several factors can contribute to a lack of efficacy. Consider the following:
-
Compound Integrity and Solubility: Ensure the compound is properly stored and handled. Prepare fresh stock solutions in an appropriate solvent like DMSO.[2] Poor solubility can lead to a lower effective concentration. Sonication or gentle warming can aid dissolution.[2][8]
-
Cell Line Specificity: The expression and activity of GSK-3 can differ between cell lines.[8] Confirm that your cell line has an active GSK-3 pathway that is relevant to the phenotype you are studying.
-
Experimental Conditions: Optimize inhibitor concentration and incubation time. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[8]
-
Off-Target Effects: While this compound is highly selective, off-target effects can occur, especially at high concentrations.[9]
Troubleshooting Guide
Issue 1: High Variability Between Repeat Experiments
High variability can stem from several sources in your experimental workflow.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and growth media composition. Ensure cells are healthy and in the exponential growth phase. |
| Variable Compound Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure the final DMSO concentration is consistent across all wells and is below cytotoxic levels (typically <0.5%).[8] |
| Assay-Specific Variability | For viability assays like MTT, ensure uniform cell seeding and consistent incubation times with the reagent. For western blotting, ensure equal protein loading and consistent antibody dilutions. |
Issue 2: No Effect on Target Phosphorylation or Downstream Signaling
If you do not observe changes in the phosphorylation of GSK-3 substrates (e.g., Tau, β-catenin) or downstream signaling events, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the IC50 for your specific cell line and target. Published IC50 values are a good starting point but may need optimization. |
| Incorrect Timing of Treatment | The kinetics of GSK-3 inhibition and its effect on downstream pathways can vary. Perform a time-course experiment to identify the optimal treatment duration. |
| Low Basal GSK-3 Activity | Some cell lines may have low basal GSK-3 activity. Consider stimulating the relevant pathway to increase GSK-3 activity before inhibitor treatment. |
| Antibody Quality | Validate the specificity of your primary antibodies for both the phosphorylated and total protein of interest. Use appropriate positive and negative controls.[8] |
Issue 3: Unexpected or Contradictory Results
Sometimes, experimental outcomes may not align with published literature or may seem contradictory.
| Potential Cause | Recommended Solution |
| Cell-Type Specific Responses | The cellular context, including the expression of different GSK-3 isoforms (α and β) and interacting proteins, can lead to different outcomes.[5] For example, this compound has been shown to increase androgen receptor activity in some prostate cancer cell lines.[7] |
| Feedback Loops and Pathway Crosstalk | Inhibition of GSK-3 can trigger feedback mechanisms or crosstalk with other signaling pathways, leading to complex and sometimes unexpected cellular responses.[10] |
| Compound Purity | Ensure the purity of your this compound lot. Impurities could lead to off-target effects or reduced potency.[8] |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound.
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 | 104 ± 27 nM | Recombinant human GSK-3 | [1][4] |
| Ki | 38 nM | ATP-competitive inhibition of GSK-3β | [1][4] |
| IC50 | ~50 µM | Inhibition of U373 and U87 glioma cell viability | [11] |
Experimental Protocols
General Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in the wells should be consistent and non-toxic (e.g., <0.5%).[8]
-
Treatment: Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[8]
-
Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.[8]
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 values.[8]
Western Blotting for Phosphorylated GSK-3 Substrates
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentrations and for the optimal duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the GSK-3 substrate of interest overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits GSK-3, preventing downstream effects.
Caption: A typical workflow for experiments involving this compound.
References
- 1. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Glycogen synthase kinase-3 inhibitor this compound suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 7. Inhibition of Glycogen Synthase Kinase-3 in Androgen-Responsive Prostate Cancer Cell Lines: Are GSK Inhibitors Therapeutically Useful? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors - PMC [pmc.ncbi.nlm.nih.gov]
AR-A014418 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving AR-A014418, a selective GSK-3β inhibitor.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. For detailed storage recommendations for both the solid compound and solutions, please refer to the data tables below.
2. How should I prepare stock solutions of this compound?
This compound is most commonly dissolved in dimethyl sulfoxide (DMSO). To prepare a stock solution, it is recommended to warm the vial at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution. For in vivo experiments, working solutions should be prepared fresh on the same day of use.
3. What is the stability of this compound in solution?
Stock solutions in DMSO can be stored at -20°C for up to 6 months or at -80°C for up to one year[1]. It is important to minimize freeze-thaw cycles. For aqueous working solutions, it is recommended to prepare them fresh for each experiment due to the potential for hydrolysis.
4. My this compound solution has turned yellow. Is it still usable?
A yellow discoloration of the solution may indicate photodegradation, as compounds with a nitrothiazole group can be light-sensitive[2]. To minimize this, always store this compound solutions in light-resistant containers (e.g., amber vials) or wrapped in aluminum foil and avoid prolonged exposure to light during experiments[2]. If discoloration is observed, it is recommended to use a fresh stock of the compound for optimal results.
5. At what concentration should I use this compound in my cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific experimental conditions. In published studies, concentrations ranging from 1 µM to 100 µM have been used. For example, in SH-SY5Y cells, 20 µM has been used to inhibit GSK-3β[1], while in pancreatic cancer cell lines, concentrations up to 20 µM have been tested. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | See manufacturer's recommendations | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -20°C | Up to 6 months[1] | Minimize freeze-thaw cycles. |
| -80°C | Up to 1 year[1] | Recommended for long-term storage. | |
| Working Solution (in vivo) | N/A | Use immediately | Prepare fresh on the day of the experiment. |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | >15.4 mg/mL |
| Ethanol | Limited solubility |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in stock solution | Incomplete dissolution or solvent evaporation. | Warm the solution at 37°C and/or sonicate. Ensure the vial is tightly sealed to prevent solvent evaporation. |
| Precipitation in aqueous working solution | Low aqueous solubility of this compound. | For in vivo studies, consider using co-solvents such as PEG300 and Tween80 to improve solubility. Always prepare fresh. |
| Solution discoloration (yellowing) | Photodegradation of the nitrothiazole group[2]. | Store stock solutions and handle working solutions protected from light (use amber vials or foil). Prepare fresh solutions if significant discoloration is observed. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure proper storage temperatures and protect from light. Use a fresh stock if degradation is suspected. |
| No or low inhibitory activity | Incorrect concentration, degraded compound, or cell-line specific resistance. | Perform a dose-response curve to determine the optimal concentration. Verify the integrity of the compound by using a fresh stock. Consider the specific characteristics of your experimental model. |
Experimental Protocols
GSK-3β Inhibition Assay (In Vitro Kinase Assay)
This protocol is a generalized procedure based on common practices in the field.
-
Prepare Assay Buffer: A typical assay buffer may contain 12 mM MOPS (pH 7.0), 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, and 0.5 µg of bovine serum albumin per 25 µL.
-
Prepare this compound Dilutions: Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations for determining the IC50 value.
-
Kinase Reaction:
-
In a microplate, add 6 milliunits of recombinant human GSK-3β.
-
Add the biotinylated peptide substrate (e.g., at 2 µM).
-
Add the different concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the mixture.
-
Initiate the reaction by adding ATP (e.g., 1 µM final concentration) and 0.04 µCi of [γ-33P]ATP in a solution containing 50 mM Mg(Ac)2. The final assay volume is typically 25 µL.
-
-
Incubation: Incubate the reaction mixture for 20 minutes at room temperature.
-
Termination: Stop the reaction by adding 25 µL of a stop solution containing 5 mM EDTA, 50 µM ATP, 0.1% Triton X-100, and streptavidin-coated SPA beads.
-
Detection: After incubation to allow the beads to settle, measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data using a non-linear regression to determine the IC50 value.
Inhibition of Tau Phosphorylation in a Cell-Based Assay
This protocol is a representative workflow for assessing the effect of this compound on a downstream target of GSK-3β.
-
Cell Culture: Culture a suitable cell line (e.g., 3T3 fibroblasts expressing human four-repeat tau protein, or SH-SY5Y neuroblastoma cells) in the appropriate medium and conditions.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated tau at a GSK-3β site (e.g., Ser-396) and an antibody for total tau as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated tau signal to the total tau signal. Compare the levels of tau phosphorylation in this compound-treated cells to the vehicle-treated control.
Visualizations
Caption: Simplified GSK-3β signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Logical decision tree for the proper storage and handling of this compound.
References
Technical Support Center: Troubleshooting Western Blot Results for p-GSK-3β (Ser9)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Western blot analysis of phosphorylated Glycogen Synthase Kinase-3 beta at serine 9 (p-GSK-3β Ser9).
A common point of confusion is the identifier AR-A014418. It is important to clarify that This compound is a selective, ATP-competitive inhibitor of GSK-3β and not an antibody .[1][2][3] Therefore, this guide will focus on troubleshooting Western blot results for p-GSK-3β (Ser9) using phospho-specific antibodies, which might be used in experiments involving inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of p-GSK-3β?
GSK-3β has a predicted molecular weight of approximately 47 kDa. The phosphorylated form, p-GSK-3β (Ser9), should appear at a similar molecular weight on your Western blot.
Q2: I see no signal or a very weak signal for p-GSK-3β. What are the possible causes?
Several factors can lead to a weak or absent signal. Consider the following:
-
Protein Phosphorylation Status: The phosphorylation of GSK-3β at Ser9 is a dynamic process and can be transient.[4] Ensure your experimental conditions (e.g., cell stimulation or inhibition) are optimal to induce phosphorylation.
-
Sample Preparation and Handling: Phosphatases in your sample can dephosphorylate your target protein. It is crucial to work quickly, keep samples on ice, and use lysis buffers containing phosphatase inhibitors.[4][5][6]
-
Insufficient Protein Load: The abundance of phosphorylated proteins can be low. Try loading a higher amount of total protein (20-30 µg is a common starting point).[7][8]
-
Antibody Dilution and Incubation: The primary antibody concentration may be too low. Optimize the antibody dilution and consider a longer incubation time, such as overnight at 4°C.[9]
-
Blocking Agent: While milk is a common blocking agent, it contains casein, a phosphoprotein that can sometimes interfere with the detection of other phosphorylated proteins, leading to high background.[4][6] Bovine Serum Albumin (BSA) is often recommended for phospho-specific antibodies.[6]
-
Transfer Issues: Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[9][10]
Q3: I am observing high background on my p-GSK-3β Western blot. How can I reduce it?
High background can obscure your specific signal. Here are some troubleshooting steps:
-
Blocking Optimization: Increase the blocking time or try a different blocking agent (e.g., switch from milk to BSA).[4][6]
-
Antibody Concentration: Both primary and secondary antibody concentrations might be too high. Try decreasing the concentrations.[9]
-
Washing Steps: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[8][9]
-
Membrane Handling: Ensure the membrane does not dry out at any stage during the blotting process.
Q4: My Western blot shows multiple bands. What could be the reason?
The presence of non-specific bands can be due to several factors:
-
Non-specific Antibody Binding: The primary or secondary antibodies may be cross-reacting with other proteins. Ensure you are using a secondary antibody that is specific to the primary antibody's host species.[9]
-
Protein Degradation: Proteases in your sample can lead to protein degradation, resulting in lower molecular weight bands. Always use protease inhibitors in your lysis buffer.[4][8]
-
Splice Variants or Post-Translational Modifications: Some proteins have multiple isoforms or other post-translational modifications that can result in bands at different molecular weights.[8]
-
Antibody Specificity: Some phospho-GSK-3β (Ser9) antibodies may show weak cross-reactivity with the phosphorylated alpha isoform (p-GSK-3α at Ser21) due to high sequence homology.[11]
Q5: What are appropriate controls for a p-GSK-3β Western blot?
Proper controls are essential for validating your results:
-
Positive Control: Use a cell lysate known to express p-GSK-3β. This can be achieved by treating cells with stimuli that activate upstream kinases like Akt (e.g., insulin or IGF-1).[12]
-
Negative Control: To confirm the specificity of your phospho-antibody, you can treat your protein lysate with a phosphatase (e.g., lambda phosphatase) to remove the phosphate group. The signal for p-GSK-3β should disappear after treatment.[7][11]
-
Loading Control: Always probe for a housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading across all lanes.
-
Total GSK-3β Control: It is highly recommended to also probe for total GSK-3β. This allows you to determine the ratio of the phosphorylated form to the total amount of the protein, providing a more accurate measure of the change in phosphorylation status.[4][5]
Quantitative Data Summary
For optimal Western blot results, it is crucial to titrate your primary and secondary antibodies. The following table provides a general guideline for antibody dilutions.
| Antibody | Starting Dilution Range | Incubation Time | Incubation Temperature |
| Primary anti-p-GSK-3β (Ser9) | 1:500 - 1:2000 | 1 hour - Overnight | Room Temperature or 4°C |
| Primary anti-Total GSK-3β | 1:1000 - 1:5000 | 1 hour - Overnight | Room Temperature or 4°C |
| HRP-conjugated Secondary | 1:2000 - 1:10,000 | 1 hour | Room Temperature |
Note: Optimal dilutions are antibody-specific and should be determined empirically. Refer to the manufacturer's datasheet for specific recommendations.
Experimental Protocols
Protocol 1: Cell Lysis for Phosphoprotein Analysis
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.[4][5][6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5 minutes.
-
Samples can be stored at -20°C or used immediately for SDS-PAGE.
Protocol 2: Western Blotting for p-GSK-3β
-
SDS-PAGE: Load 20-30 µg of protein lysate per well onto an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer is often recommended for better efficiency.[8] For low molecular weight proteins, a 0.2 µm pore size membrane is preferable.[6]
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-GSK-3β (Ser9) at the optimized dilution in 5% BSA in TBST, typically overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the signal using an imaging system. For low abundance phosphoproteins, a highly sensitive substrate may be necessary.[5][7]
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed for total GSK-3β and a loading control.
Visualizations
Caption: PI3K/Akt signaling pathway leading to the inhibitory phosphorylation of GSK-3β.
Caption: Standard experimental workflow for Western blotting.
Caption: A decision tree for troubleshooting common p-GSK-3β Western blot issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. Western blot optimization | Abcam [abcam.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. biocompare.com [biocompare.com]
- 11. Phospho-GSK-3 beta (Ser9) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: AR-A014418 and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell viability assays during treatment with AR-A014418, a selective GSK-3 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems encountered during cell viability experiments with this compound.
1. Unexpected Results: Increased Cell Viability at Low Concentrations
-
Question: I'm observing an increase in cell proliferation at low concentrations of this compound in my cancer cell line, which is unexpected for a cytotoxic agent. Is this a known effect?
-
Answer: Yes, this phenomenon has been observed in certain cancer cell lines. This compound has been shown to have androgenic properties in some contexts, which can lead to increased proliferation in androgen-responsive cancer cells, such as the LNCaP prostate cancer cell line.[1] This effect is dose-dependent and may not be observed at higher, more cytotoxic concentrations. It is crucial to consider the hormonal responsiveness of your cell line when interpreting results.
2. Assay-Specific Issues: Inconsistent Readings with MTT Assay
-
Question: My MTT assay results are inconsistent and show high background noise after this compound treatment. What could be the cause?
-
Answer: Inconsistencies with MTT assays can arise from several factors, some of which may be exacerbated by the presence of small molecule inhibitors.[2][3]
-
Compound Interference: While direct interference of this compound with MTT has not been definitively reported, some compounds can chemically interact with tetrazolium salts, leading to false readings.[3] To test for this, include control wells with this compound in media without cells.
-
Incomplete Formazan Solubilization: The purple formazan crystals produced in the MTT assay must be fully dissolved for accurate readings.[2][4][5] Ensure vigorous mixing and consider extending the solubilization time.
-
Precipitation of this compound: this compound, like many small molecules, can precipitate in culture media, especially at higher concentrations or after prolonged incubation. This can interfere with the assay readout. Visually inspect your wells for any precipitate before adding the MTT reagent.
-
3. Solubility and Stability of this compound
-
Question: I'm noticing a precipitate in my cell culture media after adding this compound. How can I improve its solubility?
-
Answer: this compound is typically dissolved in DMSO to create a stock solution.[6] When diluting into your aqueous cell culture media, ensure the final DMSO concentration is low (generally below 0.5%) to avoid solvent toxicity. If precipitation occurs, consider the following:
-
Preparation of Working Solutions: Prepare fresh dilutions of this compound from your DMSO stock for each experiment.
-
Sonication: Briefly sonicating the diluted solution can help to dissolve any microscopic precipitates.
-
Media Components: Components in your media, such as serum proteins, can sometimes interact with the compound and affect its solubility.
-
4. Choosing the Right Cell Viability Assay
-
Question: Given the potential issues with the MTT assay, what are some alternative viability assays I can use for this compound treatment?
-
Answer: Several alternative assays can provide more robust results:
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, a direct indicator of metabolically active cells, and has a simple "add-mix-measure" protocol.[7][8][9][10][11]
-
Resazurin-based assays (e.g., alamarBlue™): These are fluorescent assays that measure the reduction of resazurin to the fluorescent resorufin by viable cells.
-
Crystal Violet Assay: This is a simple and inexpensive method that stains the DNA of adherent cells, providing a measure of total cell number.
-
Data Presentation: Efficacy of this compound
The following table summarizes the reported IC50 values of this compound in various cancer cell lines. Note that experimental conditions such as treatment duration and the specific viability assay used can influence these values.
| Cell Line | Cancer Type | Assay | Treatment Duration | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | MTT | 48 hours | ~15 | [6] |
| MiaPaCa-2 | Pancreatic Cancer | MTT | 48 hours | ~12 | [6] |
| BxPC-3 | Pancreatic Cancer | MTT | 48 hours | ~14 | [12] |
| AsPC-1 | Pancreatic Cancer | MTT | 48 hours | ~10 | [6] |
| MCF-7 | Breast Cancer | MTT | Not Specified | ~25 (in combination studies) | [13] |
| N2A | Neuroblastoma | Not Specified | Not Specified | IC50 of 2.7 µM for tau phosphorylation inhibition | [12] |
Experimental Protocols
Below are detailed methodologies for commonly used cell viability assays.
MTT Cell Viability Assay Protocol (for Adherent Cells)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control, e.g., DMSO) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[4][5]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in an opaque-walled 96-well plate.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and reconstitute the CellTiter-Glo® substrate to form the CellTiter-Glo® Reagent, according to the manufacturer's instructions.
-
Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.[7][8][9][10][11]
Visualizations
Signaling Pathways Affected by this compound
This compound is a known inhibitor of Glycogen Synthase Kinase 3 (GSK-3). Its inhibitory action can impact several downstream signaling pathways critical in cancer cell proliferation and survival.
Caption: this compound inhibits GSK-3, impacting both Wnt/β-catenin and Notch signaling pathways.
Experimental Workflow: Troubleshooting Cell Viability Assays
This diagram outlines a logical workflow for troubleshooting unexpected results in cell viability assays with this compound.
Caption: A workflow for troubleshooting inconsistent cell viability assay results with this compound.
References
- 1. Inhibition of Glycogen Synthase Kinase-3 in Androgen-Responsive Prostate Cancer Cell Lines: Are GSK Inhibitors Therapeutically Useful? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Glycogen synthase kinase-3 inhibitor this compound suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OUH - Protocols [ous-research.no]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. promega.com [promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibition of GSK-3β activity can result in drug and hormonal resistance and alter sensitivity to targeted therapy in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vivo Studies with AR-A014418: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the in vivo delivery of AR-A014418, a selective Glycogen Synthase Kinase 3β (GSK-3β) inhibitor. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and reproducible preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), with an IC50 of 104 nM.[1] By inhibiting GSK-3β, a key regulator in numerous cellular processes, this compound modulates various signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways. This inhibition can impact cell proliferation, apoptosis, inflammation, and neuronal function.
Q2: What is the recommended route of administration for in vivo studies?
The most commonly reported and validated route of administration for this compound in preclinical rodent models is intraperitoneal (i.p.) injection. Oral gavage has also been mentioned in some studies.
Q3: What is a suitable vehicle for formulating this compound for in vivo use?
A widely used and effective vehicle for intraperitoneal injection of this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation has been shown to achieve a solubility of at least 2.5 mg/mL. For oral administration, a formulation of 40% PEG400 and 40% dimethylamine/water has been used.[2]
Q4: What are the typical dose ranges for this compound in mice and rats?
Effective doses of this compound can vary depending on the animal model and the therapeutic area of investigation. Reported dose ranges include:
-
Neuropathic Pain (mice): 0.01 - 1 mg/kg (i.p.)[3]
-
Cancer (xenograft models): Doses have been explored, with some studies showing dose-dependent inhibition of tumor growth.[4]
-
Neuroprotection (mice): A dose of 30 µmol/kg has been used.[2]
It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental model.
Q5: How can I monitor the in vivo efficacy of this compound?
Efficacy can be assessed through a combination of phenotypic observations and biomarker analysis.
-
Phenotypic Endpoints: These are specific to the disease model, such as tumor volume measurement in cancer models, behavioral tests in neuroscience models (e.g., forced swim test for depression), or assessment of mechanical hyperalgesia in pain models.[3][5]
-
Biomarker Analysis: Target engagement can be confirmed by measuring the phosphorylation status of GSK-3β and its downstream substrates in tissue or blood samples. Key biomarkers include:
-
p-GSK-3β (Ser9): An increase in phosphorylation at this site indicates inhibition of GSK-3β activity.
-
β-catenin: Inhibition of GSK-3β leads to the stabilization and accumulation of β-catenin.
-
p-Tau (e.g., at Ser396): In models of neurodegenerative diseases, a decrease in tau phosphorylation at specific sites can indicate target engagement.[1]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility or precipitation of this compound during formulation. | Improper solvent ratio or mixing procedure. | Ensure the use of the recommended vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Prepare a stock solution in 100% DMSO first before adding other components. Gentle warming and vortexing can aid dissolution. |
| Lack of in vivo efficacy despite successful in vitro experiments. | Suboptimal dose, poor bioavailability, or rapid metabolism. | Conduct a dose-response study to determine the optimal dose for your model. If possible, perform a pilot pharmacokinetic study to assess drug exposure (Cmax, AUC). Consider alternative administration routes if bioavailability is a concern. |
| Inconsistent results between animals. | Variability in drug administration, animal health, or experimental conditions. | Ensure accurate and consistent dosing for all animals. Monitor animal health closely throughout the study. Standardize all experimental procedures, including animal handling and housing conditions. |
| Observed toxicity or adverse effects in treated animals. | Dose is too high or off-target effects. | Reduce the dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD). While this compound is reported to have a good safety profile in some studies, it is crucial to monitor for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.[4] If toxicity persists at effective doses, consider the possibility of off-target effects. |
Quantitative Data Summary
Pharmacokinetic Parameters of this compound
| Parameter | Species | Route | Dose | Value | Reference |
| Half-life (t½) | Rat | i.v. | 30 µmol/kg | 1.1 hours | [6] |
| Brain Concentration | Rat | i.p. | 30 µmol/kg | ~1.2 µM | [6] |
Note: Comprehensive pharmacokinetic data (Cmax, Tmax, AUC, bioavailability) for this compound in rodents is not extensively available in publicly accessible literature. The provided data is based on limited reports.
In Vivo Efficacy of this compound in a Neuropathic Pain Model (Mice)
| Dose (i.p.) | Outcome | Efficacy | Reference | | :--- | :--- | :--- | :--- | :--- | | 0.01 - 1 mg/kg | Inhibition of mechanical hyperalgesia | Dose-dependent reduction in pain response |[3] | | 0.3 mg/kg (daily for 5 days) | Inhibition of mechanical hyperalgesia | Significant reduction in pain response |[3] | | 0.3 mg/kg | Inhibition of cold hyperalgesia | Significant reduction in pain response |[3] |
Note: Specific percentage inhibition values at each dose are not consistently reported across studies. The table reflects the observed qualitative dose-dependent effects.
Detailed Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For the final dosing solution, use the following vehicle composition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
Calculate the required volume of the stock solution to achieve the desired final concentration in the vehicle.
-
Add the DMSO stock to the PEG300 and mix thoroughly. Then add the Tween-80 and mix again. Finally, add the saline to the desired final volume.
-
The final solution should be clear. If precipitation occurs, gentle warming and vortexing may be applied. Prepare fresh on the day of dosing.
-
-
Dosing Procedure:
-
Use a 27-gauge needle for injection.
-
Gently restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the internal organs.
-
Insert the needle at a shallow angle and inject the calculated volume of the this compound solution.
-
The typical injection volume for a mouse is 100-200 µL.
-
-
Post-Dosing Monitoring:
-
Monitor the animals for any signs of distress or adverse reactions for at least 30 minutes post-injection.
-
Continue to monitor animal weight and general health throughout the study period.
-
Protocol 2: Assessment of Target Engagement by Western Blot
-
Tissue Collection and Processing:
-
At the desired time point after this compound administration, euthanize the animal and collect the target tissue (e.g., tumor, brain, spinal cord).
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until further processing.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against p-GSK-3β (Ser9), total GSK-3β, and β-catenin.
-
After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein.
-
Visualizing Key Pathways and Workflows
To aid in the understanding of this compound's mechanism and its application in vivo, the following diagrams illustrate the core signaling pathway, a typical experimental workflow, and a troubleshooting decision tree.
Caption: GSK-3β signaling and the inhibitory action of this compound.
Caption: A typical workflow for in vivo studies using this compound.
Caption: A decision tree for troubleshooting common in vivo issues.
References
- 1. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of glycogen synthase kinase-3 by lithium correlates with reduced tauopathy and degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen synthase kinase 3-specific inhibitor this compound decreases neuropathic pain in mice: evidence for the mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective GSK-3 inhibitor, produces antidepressant-like effects in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Glycogen Synthase Kinase-3 in Androgen-Responsive Prostate Cancer Cell Lines: Are GSK Inhibitors Therapeutically Useful? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of GSK-3 Inhibitors: AR-A014418 versus CHIR99021
In the landscape of kinase inhibitors, Glycogen Synthase Kinase 3 (GSK-3) has emerged as a critical target for therapeutic intervention in a range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Among the myriad of small molecule inhibitors developed to target GSK-3, AR-A014418 and CHIR99021 have garnered significant attention from the research community. This guide provides a comprehensive, data-driven comparison of these two prominent GSK-3 inhibitors to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific research needs.
At a Glance: Key Quantitative Differences
A direct comparison of the biochemical potency and selectivity of this compound and CHIR99021 reveals critical distinctions in their inhibitory profiles. The following tables summarize the key quantitative data for these two compounds.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Mechanism of Action |
| This compound | GSK-3β | 104[1][2] | 38[1][2] | ATP-competitive[1][2] |
| CHIR99021 | GSK-3α | 10[3] | - | ATP-competitive[4] |
| GSK-3β | 6.7[3] | - | ATP-competitive[4] |
Table 1: Biochemical Potency and Mechanism of Action. This table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) of this compound and CHIR99021 against GSK-3 isoforms. Both inhibitors act as ATP-competitive inhibitors.
Kinase Selectivity Profile: A Comparative Analysis
The therapeutic utility and research applicability of a kinase inhibitor are profoundly influenced by its selectivity. Off-target effects can lead to confounding results and potential toxicity. A head-to-head kinase selectivity profiling using the KINOMEscan™ platform provides a direct comparison of this compound and CHIR99021 against a panel of 359 kinases.
| Inhibitor | Primary Target(s) | Notable Off-Targets (% Control at 1µM) | Selectivity Score (S-score) |
| This compound | GSK3A, GSK3B | Minimal off-target binding reported[5] | High |
| CHIR99021 | GSK3A, GSK3B | Minimal off-target binding reported[5] | Very High |
Table 2: Comparative Kinase Selectivity. This table presents a qualitative summary of the kinase selectivity of this compound and CHIR99021 as determined by KINOMEscan™ profiling. A lower "% Control" value indicates stronger binding to the kinase. Both inhibitors demonstrate high selectivity for GSK-3.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of GSK-3 inhibition by this compound and CHIR99021, it is essential to visualize their impact on cellular signaling pathways and the experimental procedures used for their characterization.
References
- 1. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to GSK-3 Inhibitors: AR-A014418 versus Lithium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Glycogen Synthase Kinase-3 (GSK-3) inhibitors: the selective ATP-competitive inhibitor AR-A014418 and the well-established mood stabilizer, lithium chloride. This analysis is supported by experimental data to inform researchers in their selection of appropriate GSK-3 inhibitors for preclinical and experimental studies.
At a Glance: Key Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and lithium chloride as GSK-3 inhibitors. It is important to note that these values are compiled from various studies and were not determined in a head-to-head comparative assay.
| Parameter | This compound | Lithium Chloride | Reference(s) |
| IC50 (in vitro) | ~104 nM | ~1-2 mM | [1][2] |
| Ki (in vitro) | ~38 nM | Not applicable (non-ATP competitive) | [1][2] |
| Mechanism of Action | ATP-competitive | Uncompetitive with respect to ATP, competitive with respect to Mg²⁺ | [1][3] |
| Selectivity | Highly selective for GSK-3 over at least 26 other kinases. | Inhibits other enzymes such as inositol monophosphatase. | [2][3] |
In-Depth Comparison
This compound: A Highly Potent and Selective Inhibitor
This compound is a potent and specific inhibitor of GSK-3, acting in an ATP-competitive manner. Its high selectivity makes it an excellent tool for elucidating the specific roles of GSK-3 in various cellular pathways without the confounding off-target effects that can be associated with less selective inhibitors.[1][2] Studies have demonstrated its efficacy in cellular and animal models, where it has been shown to reduce tau phosphorylation, a key pathological hallmark in Alzheimer's disease.[3]
Lithium Chloride: The Prototypical GSK-3 Inhibitor with a Broader Profile
Lithium chloride, a salt of the alkali metal lithium, is a well-known mood-stabilizing drug used in the treatment of bipolar disorder. Its inhibitory effect on GSK-3 is a key aspect of its therapeutic mechanism.[4][5] Unlike this compound, lithium is not an ATP-competitive inhibitor. Instead, it acts as an uncompetitive inhibitor with respect to ATP and competes with magnesium ions (Mg²⁺), which are essential cofactors for GSK-3 activity.[3] While effective as a GSK-3 inhibitor, lithium has a broader pharmacological profile and can affect other cellular targets, including inositol monophosphatase.[3]
Experimental Evidence: An In Vivo Comparison in a Tauopathy Model
A pivotal study by Noble et al. (2005) directly compared the effects of this compound and lithium chloride in a transgenic mouse model of tauopathy. Both inhibitors were found to reduce the levels of insoluble, aggregated tau protein, providing strong evidence that GSK-3 is a valid therapeutic target for this pathology. This in vivo comparison underscores the utility of both compounds in studying GSK-3-related neurodegenerative processes.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of each inhibitor on the GSK-3 signaling pathway and a general workflow for a GSK-3 kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective GSK-3 inhibitor, produces antidepressant-like effects in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
AR-A014418 selectivity compared to other GSK-3 inhibitors
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing discovery. This guide provides a detailed comparison of AR-A014418 with other commonly used Glycogen Synthase Kinase-3 (GSK-3) inhibitors, supported by quantitative data, experimental methodologies, and pathway visualizations.
This compound is a potent and selective, ATP-competitive inhibitor of GSK-3.[1][2] It has demonstrated a high degree of selectivity for GSK-3 over a range of other kinases, making it a valuable tool for elucidating the specific roles of GSK-3 in various cellular processes.[3]
Comparative Selectivity Profile of GSK-3 Inhibitors
The inhibitory activity of this compound against GSK-3 and its selectivity against other kinases are crucial parameters for its utility in research. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and other well-known GSK-3 inhibitors. A lower IC50 value indicates greater potency.
| Inhibitor | GSK-3β IC50 (nM) | Ki (nM) | Other Kinases (IC50 in µM) | Reference |
| This compound | 104 | 38 | cdk2 (>100), cdk5 (>100), and 26 other kinases showed no significant inhibition | [1][3] |
| CHIR-99021 | ~6.7 | - | High selectivity, similar to this compound | [4] |
| SB216763 | 34.3 (GSK-3α) | - | Minimal activity against 24 other protein kinases | [5] |
| Kenpaullone | 230 | - | cdk1 (0.4), cdk2 (0.68-7), cdk5 (0.85) | [6] |
| BIO (6-bromoindirubin-3'-oxime) | - | - | Low kinase selectivity | [4] |
Kinome scan analyses have revealed that this compound and CHIR-99021 exhibit a similarly high degree of kinase selectivity. In contrast, inhibitors like BIO and SB-216763 have been shown to be more promiscuous, binding to a wider range of kinases.[4] This high selectivity of this compound is critical for minimizing off-target effects and ensuring that observed biological responses are directly attributable to the inhibition of GSK-3.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for two common assays used in the characterization of kinase inhibitors.
In Vitro GSK-3 Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
GSK-3β enzyme
-
GSK-3 substrate (e.g., a specific peptide)
-
ATP
-
This compound or other inhibitors
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Reaction Setup: In a multi-well plate, combine the GSK-3β enzyme, the specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the GSK-3 inhibitor (e.g., this compound) to the wells. Include a control with no inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[7][8]
-
Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the GSK-3 activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Competitive Binding Assay
This assay measures the ability of a test compound to compete with a known, often fluorescently labeled, ligand for binding to the kinase.
Materials:
-
Purified GSK-3β protein
-
Fluorescently labeled ATP-competitive ligand (tracer)
-
This compound or other test compounds
-
Assay buffer
-
Multi-well plates suitable for fluorescence detection
-
Fluorescence plate reader
Protocol:
-
Assay Preparation: In a multi-well plate, add the assay buffer.
-
Compound Addition: Add serial dilutions of the test compound (e.g., this compound) to the wells.
-
Kinase and Tracer Addition: Add a pre-mixed solution of the GSK-3β enzyme and the fluorescent tracer to all wells.
-
Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: Measure the fluorescence signal (e.g., Fluorescence Resonance Energy Transfer - FRET) using a plate reader. The signal will be high when the tracer is bound to the kinase and low when it is displaced by the test compound.
-
Data Analysis: Plot the fluorescence signal against the concentration of the test compound to determine the concentration at which 50% of the tracer is displaced (IC50).
Visualizing the Landscape: Pathways and Workflows
To better understand the context of GSK-3 inhibition and the methods used to assess it, the following diagrams provide visual representations of the GSK-3 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: GSK-3 signaling pathways.
Caption: Kinase inhibitor screening workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Kenpaullone | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
Comparative Analysis of AR-A014418 Cross-reactivity with Other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor AR-A014418's cross-reactivity profile against a panel of other kinases. The data presented is intended to assist researchers in evaluating the selectivity of this compound for its primary target, Glycogen Synthase Kinase 3 (GSK-3), and understanding its potential off-target effects.
Introduction
This compound is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2][3][4] Its high specificity is crucial for its utility as a research tool and its potential as a therapeutic agent. This guide summarizes the available data on its cross-reactivity with a broad range of other protein kinases.
Quantitative Data on Kinase Cross-reactivity
This compound has been demonstrated to be highly selective for GSK-3. An in-vitro screen of this compound at a concentration of 10 µM against a panel of 26 other kinases showed no significant inhibition.[1][5] The IC50 values for two closely related kinases, cdk2 and cdk5, were found to be greater than 100 µM, highlighting the compound's specificity.[1][5]
The following table summarizes the percentage of remaining kinase activity in the presence of 10 µM this compound, providing a quantitative measure of its cross-reactivity. A lower percentage of remaining activity indicates a higher degree of inhibition.
| Kinase Target | % Activity Remaining at 10 µM this compound |
| GSK3β | 3 |
| CDK2-Cyclin A | 23 |
| ERK8 (MAPK15) | 37 |
| IRR | 45 |
| DYRK1A | 50 |
| HIPK2 | 53 |
| PAK4 | 66 |
| PRAK | 67 |
| PKA | 68 |
| PIM3 | 69 |
| PKC zeta | 70 |
| Aurora B | 71 |
| DYRK3 | 71 |
| AMPK | 72 |
| JNK2 | 72 |
| CAMKK beta | 73 |
| PDK1 | 74 |
| PAK6 | 74 |
| SRPK1 | 74 |
| IKK beta | 75 |
| MARK3 | 75 |
| MELK | 75 |
| S6K1 | 75 |
| BRSK2 | 76 |
| CAMK1 | 76 |
| PAK5 | 76 |
| MKK1 | 77 |
| PLK1 | 78 |
| TBK1 | 78 |
| CAMKK alpha | 79 |
| CK2 | 79 |
| RSK1 | 79 |
| JNK1 | 80 |
| Lck | 80 |
| MNK1 | 80 |
| MST2 | 80 |
| MSK1 | 80 |
| p38 delta MAPK | 80 |
| PKC alpha | 80 |
| Src | 81 |
| DYRK2 | 81 |
| MAPKAP-K3 | 81 |
| NEK2a | 81 |
| CSK | 82 |
| CHK1 | 83 |
| IKK epsilon | 83 |
| PIM1 | 83 |
| ROCK 2 | 83 |
| Aurora C | 84 |
| RSK2 | 84 |
| PKB beta | 85 |
| PRK2 | 85 |
| SGK1 | 87 |
| HIPK3 | 88 |
| CK1 delta | 89 |
| p38 gamma MAPK | 89 |
| PHK | 90 |
| SmMLCK | 90 |
| FGF-R1 | 91 |
| JNK3 | 91 |
| NEK6 | 91 |
| PIM2 | 92 |
| PKD1 | 92 |
| CHK2 | 93 |
| ERK2 | 94 |
| MNK2 | 94 |
| PKB alpha | 95 |
| NEK7 | 96 |
| EF2K | 98 |
| MST4 | 99 |
| EPH-A2 | 101 |
| ERK1 | 101 |
| p38 beta MAPK | 102 |
| MAPKAP-K2 | 103 |
| SYK | 107 |
| p38 alpha MAPK | 109 |
| YES1 | 111 |
Data sourced from the International Centre for Kinase Profiling, University of Dundee.
Experimental Protocols
In Vitro Kinase Assay: Scintillation Proximity Assay (SPA)
The cross-reactivity profiling of this compound was primarily determined using a scintillation proximity assay. This method measures the transfer of energy from a radiolabeled substrate to a scintillant-impregnated bead, which only occurs when the substrate is in close proximity to the bead (i.e., bound to the kinase).
Key Steps:
-
Immobilization: The kinase of interest is attached to the surface of a scintillant-containing bead.
-
Reaction Mixture: The kinase-coated beads are incubated in a reaction buffer containing a specific peptide substrate and radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Inhibition: Test compounds, such as this compound, are added to the reaction mixture at various concentrations.
-
Kinase Reaction: If the kinase is active, it will phosphorylate its substrate using the radiolabeled ATP.
-
Detection: The phosphorylated, radiolabeled substrate binds to the bead, bringing the radioisotope close enough to the scintillant to produce a light signal. The amount of light emitted is proportional to the kinase activity.
-
Quantification: The light signal is measured using a scintillation counter. A decrease in the signal in the presence of the test compound indicates inhibition of the kinase.
Caption: Workflow of the scintillation proximity assay for kinase inhibition.
Signaling Pathways of Off-Target Kinases
While this compound is highly selective, the data reveals some minor inhibition of other kinases at a concentration of 10 µM. Understanding the signaling pathways of these off-target kinases is important for interpreting experimental results.
1. CDK2-Cyclin A Signaling Pathway
Cyclin-dependent kinase 2 (CDK2) in complex with Cyclin A plays a crucial role in the regulation of the cell cycle, particularly during the S and G2 phases. It is involved in the initiation and progression of DNA replication.
Caption: Simplified CDK2-Cyclin A signaling pathway.
2. ERK8 (MAPK15) Signaling Pathway
Extracellular signal-regulated kinase 8 (ERK8), also known as Mitogen-activated protein kinase 15 (MAPK15), is an atypical MAP kinase. Its precise signaling cascade is not as well-defined as other MAPKs, but it is implicated in regulating transcription and cell proliferation.
Caption: Overview of the ERK8 (MAPK15) signaling pathway.
3. DYRK1A Signaling Pathway
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is involved in a wide range of cellular processes, including neurodevelopment, cell proliferation, and signal transduction. It has a diverse set of substrates.
Caption: Key substrates and cellular processes regulated by DYRK1A.
Conclusion
The available data strongly supports the classification of this compound as a highly selective inhibitor of GSK-3. While minor off-target effects on kinases such as CDK2-Cyclin A, ERK8, and DYRK1A are observed at high concentrations (10 µM), its selectivity profile makes it a valuable tool for studying the specific roles of GSK-3 in various biological processes. Researchers should, however, remain mindful of these potential off-target interactions when designing and interpreting experiments, particularly when using the inhibitor at concentrations approaching the micromolar range.
References
- 1. MAPK15 - Wikipedia [en.wikipedia.org]
- 2. The nuclear interactome of DYRK1A reveals a functional role in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK15/ERK8 stimulates autophagy by interacting with LC3 and GABARAP proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UNDERSTANDING THE FUNCTION OF DYRK1A THROUGH CHARACTERIZATION OF ITS INTERACTING PROTEINS | Semantic Scholar [semanticscholar.org]
Efficacy of AR-A014418: A Comparative Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the efficacy of AR-A014418 across various cancer cell lines. This compound is a selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in numerous cellular processes, including cell proliferation, apoptosis, and differentiation.[1][2] Its role in cancer is complex, acting as either a tumor promoter or suppressor depending on the cellular context.
Comparative Efficacy in Diverse Cancer Cell Lines
This compound has demonstrated significant anti-cancer effects in a variety of cancer cell lines, primarily through the induction of apoptosis and inhibition of cell growth. The following table summarizes the observed efficacy of this compound in different cancer types.
| Cancer Type | Cell Lines | Key Findings | References |
| Pancreatic Cancer | MiaPaCa2, PANC-1, BxPC-3 | Significant dose-dependent reduction in cell growth and induction of apoptosis. This compound sensitizes pancreatic cancer cells to TRAIL-induced apoptosis. | [1][3][4][5] |
| Glioblastoma | U373, U87 | Induces apoptosis, attenuates cell survival and proliferation. It also sensitizes glioblastoma cells to chemotherapeutic agents and ionizing radiation. | [6][7] |
| Gastric Cancer | Not specified | Suppresses proliferation and induces apoptosis. | [8][9] |
| Sarcoma | Synovial Sarcoma, Fibrosarcoma | Suppresses proliferation and induces apoptosis. | [8] |
| Neuroblastoma | NGP, SH-SY5Y | Significant reduction in cell growth and a notable decrease in tumor markers such as ASCL1 and CgA. | [10] |
| Prostate Cancer | LNCaP, 22Rv1, PC3 | The effects are complex. Some studies show inhibition of androgen receptor (AR) signaling, while others indicate an increase in AR activity and expression. | [4][11] |
| Renal Cell Carcinoma | Not specified | Inhibition of GSK-3, the target of this compound, leads to increased apoptosis. | [9] |
| Esophageal Squamous Cell Carcinoma | TE-8 | Inhibition of GSK-3β, the target of this compound, attenuates tumor growth and induces apoptosis. | [12] |
Signaling Pathways Modulated by this compound
The anti-cancer activity of this compound is primarily attributed to its inhibition of GSK-3, which in turn modulates several downstream signaling pathways critical for cancer cell survival and proliferation.
GSK-3/Notch1 Signaling Pathway in Pancreatic Cancer
In pancreatic cancer cells, this compound has been shown to suppress cell growth by reducing the phosphorylation of GSK-3α, leading to a decrease in Notch1 protein levels.[1][3] This suggests that GSK-3α stabilizes Notch1, and its inhibition by this compound disrupts this process, leading to reduced cell proliferation.
GSK-3β and Apoptosis Regulation
GSK-3β plays a crucial role in regulating apoptosis. Its inhibition by this compound can lead to the activation of pro-apoptotic pathways. For instance, in glioblastoma cells, GSK-3β inhibition is associated with an increased expression of p53 and p21, key regulators of apoptosis and the cell cycle.[6] Furthermore, GSK-3β inhibition can repress the activity of NF-κB, a transcription factor that promotes the expression of anti-apoptotic proteins.[4][8]
Comparison with Other GSK-3 Inhibitors
While this compound has shown promise, it is important to consider its performance relative to other GSK-3 inhibitors.
| Inhibitor | Key Differentiating Features | References |
| 9-ING-41 | A potent ATP-competitive GSK-3 inhibitor that has shown greater potency than this compound in some cancer models. It has been granted Rare Pediatric Disease Designation by the FDA for neuroblastoma. | [9][13] |
| SB216763 | A maleimide-based GSK-3 inhibitor that has shown efficacy in prostate cancer by suppressing androgen receptor transcriptional activity. | [4] |
| LY2090314 | A selective ATP-competitive GSK-3 inhibitor that has demonstrated cytotoxic activity in melanoma cells, including those resistant to BRAF inhibitors. | [9][14] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-20 µM) or a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).[3]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blot Analysis
-
Cell Lysis: Treated and untreated cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., GSK-3, Notch1, β-catenin, cleaved caspase-3) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
-
Cell Preparation: Cells are treated with this compound or a control for a specified time, then harvested and washed.
-
Fixation: Cells are fixed in cold ethanol.
-
Staining: Fixed cells are stained with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[12][15]
Experimental Workflow
References
- 1. Glycogen synthase kinase-3 inhibitor this compound suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Glycogen synthase kinase-3 inhibitor this compound suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glycogen Synthase Kinase-3 Inhibition Sensitizes Pancreatic Cancer Cells to TRAIL-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential therapeutic effect of glycogen synthase kinase 3beta inhibition against human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibition of Glycogen Synthase Kinase-3 in Androgen-Responsive Prostate Cancer Cell Lines: Are GSK Inhibitors Therapeutically Useful? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Multifaceted Roles of GSK-3 in Cancer and Autophagy-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Reproducibility of AR-A014418 Effects: A Comparative Guide for Researchers
An objective analysis of the experimental data surrounding the selective GSK-3 inhibitor, AR-A014418, reveals a generally consistent pattern of its primary mechanism of action and cellular effects across multiple studies. This guide provides a comprehensive comparison of published findings, focusing on the reproducibility of its effects on Glycogen Synthase Kinase-3 (GSK-3) inhibition, tau phosphorylation, cancer cell proliferation, and neuroprotection.
This compound is a potent and selective ATP-competitive inhibitor of GSK-3.[1] The initial characterization of this compound established its high specificity for GSK-3 over a range of other kinases.[1] Subsequent independent studies have largely corroborated its function as a GSK-3 inhibitor, utilizing it as a tool to investigate the physiological and pathological roles of this kinase in various disease models, including Alzheimer's disease, cancer, and neuropathic pain. While direct replication studies are limited, a comparative analysis of the available data provides insights into the reproducibility of its reported biological effects.
GSK-3 Inhibition: Consistent Biochemical Potency
The inhibitory activity of this compound against GSK-3 has been consistently reported across multiple studies. The seminal paper by Bhat et al. (2003) established the benchmark for its potency.
| Parameter | Reported Value | Study |
| IC50 (GSK-3) | 104 ± 27 nM | Bhat et al., 2003[1] |
| Ki (GSK-3β) | 38 nM | Bhat et al., 2003[1] |
| Selectivity | No significant inhibition of 26 other kinases at 10 µM | Bhat et al., 2003[1] |
Subsequent studies have relied on these initial findings, using this compound at concentrations ranging from nanomolar to low micromolar to achieve GSK-3 inhibition in various experimental systems.
Tau Phosphorylation: A Reproducible Effect in Cellular Models
One of the most frequently investigated downstream effects of this compound is its ability to inhibit the phosphorylation of the microtubule-associated protein tau, a key event in the pathology of Alzheimer's disease. Different studies using various cell lines and experimental conditions have demonstrated this effect.
| Cell Line | Tau Phosphorylation Site | IC50 / Effective Concentration | Study |
| 3T3 fibroblasts (expressing human four-repeat tau) | Ser-396 | IC50 of 2.7 µM | Bhat et al., 2003[1][2] |
| SH-SY5Y neuroblastoma cells | Endogenous tau | Similar IC50 to 3T3 cells (data not shown) | Bhat et al., 2003[2] |
| Primary human neurons | Not specified | Neuroprotective at 10 nM - 1 µM | Dou et al., 2003[3] |
The consistency of these findings across different cell models suggests that the inhibition of tau phosphorylation is a reproducible effect of this compound.
Anti-Cancer Effects: Dose-Dependent Inhibition of Cell Viability
This compound has been investigated for its anti-proliferative effects in various cancer cell lines. Studies in pancreatic and glioma cancer models have reported dose-dependent inhibition of cell viability.
| Cell Line | Effect | Effective Concentration | Study |
| MiaPaCa2, PANC-1, BxPC-3 (Pancreatic Cancer) | Significant dose-dependent growth reduction (P < 0.001) | 0-20 µM | Al-Katib et al., 2015[4][5] |
| U373, U87 (Glioma) | >50% inhibition of cell viability | 50 µM | Yadav et al., 2014[6] |
These studies, although in different cancer types, collectively support the role of GSK-3 inhibition by this compound in reducing cancer cell viability.
In Vivo Efficacy: Evidence from Neuropathic Pain and Depression Models
The therapeutic potential of this compound has been explored in animal models of neuropathic pain and depression, with studies reporting positive behavioral outcomes.
| Animal Model | Effect | Dosage and Administration | Study |
| Mice (Partial Sciatic Nerve Ligation) | Inhibition of mechanical and cold hyperalgesia | 0.01-1 mg/kg (i.p.) | Martins et al., 2012[7] |
| Rats (Forced Swim Test) | Reduced immobility time (antidepressant-like effect) | 30 µmol/kg (i.p.) | Gould et al., 2004[8][9] |
The reported efficacy in these preclinical models suggests that this compound can produce systemic effects at relatively low doses.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: this compound inhibits GSK-3β, preventing β-catenin phosphorylation and degradation.
Caption: Workflow for assessing this compound's effect on tau phosphorylation.
Experimental Protocols
GSK-3 Inhibition Assay (Adapted from Bhat et al., 2003)
-
Enzyme: Recombinant human GSK-3β.
-
Substrate: A synthetic peptide, typically a pre-phosphorylated peptide like Phospho-Glycogen Synthase Peptide-2.
-
Inhibitor: this compound dissolved in DMSO, tested at various concentrations.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, ATP (often radiolabeled, e.g., [γ-33P]ATP), and DTT.
-
Procedure: The enzyme, substrate, and inhibitor are incubated in the assay buffer. The reaction is initiated by the addition of ATP. After a defined incubation period, the reaction is stopped, and the incorporation of phosphate into the substrate is measured, often by scintillation counting.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay (MTT Assay, Adapted from Al-Katib et al., 2015)
-
Cell Lines: Pancreatic cancer cell lines (MiaPaCa2, PANC-1, BxPC-3).
-
Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations (e.g., 0-20 µM) for a specified duration (e.g., 24, 48, 72 hours).
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Procedure: After treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. Dose-response curves are generated to determine the IC50 value.
Western Blot for Tau Phosphorylation (Adapted from Bhat et al., 2003)
-
Cell Culture and Treatment: Cells stably expressing human tau are cultured and treated with various concentrations of this compound for a defined period.
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for a phosphorylated tau epitope (e.g., anti-phospho-Tau Ser-396) and a primary antibody for total tau as a loading control. Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the phosphorylated tau band is normalized to the total tau band to determine the relative change in phosphorylation.
Conclusion
The available published data on this compound demonstrate a consistent and reproducible profile as a selective GSK-3 inhibitor. Its effects on inhibiting tau phosphorylation in cellular models and reducing cancer cell viability are supported by multiple independent studies. While direct head-to-head replication studies are not prevalent, the convergence of findings across different research groups, experimental systems, and disease models provides a good degree of confidence in its primary mechanism of action and key biological effects. Researchers and drug development professionals can consider this compound a reliable tool for studying GSK-3-mediated signaling pathways. Future studies focusing on direct replication and exploring its effects in more complex in vivo models will further strengthen the understanding of its therapeutic potential.
References
- 1. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycogen synthase kinase-3β (GSK-3β) inhibitors this compound and B6B3O prevent human immunodeficiency virus–mediated neurotoxicity in primary human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen synthase kinase-3 inhibitor this compound suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen synthase kinase-3 inhibitor this compound suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen synthase kinase 3-specific inhibitor this compound decreases neuropathic pain in mice: evidence for the mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
A Preclinical Comparative Guide to the GSK-3 Inhibitor AR-A014418
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical data for AR-A014418, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Its performance is compared with other common GSK-3 inhibitors, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.
Mechanism of Action
This compound is an ATP-competitive inhibitor of GSK-3, demonstrating high selectivity for this enzyme over other related kinases.[1][2][3][4] Structural studies have revealed that this compound binds to the ATP-binding pocket of GSK-3β, interacting with key residues such as Pro136 and Val135 in the hinge region.[4] This competitive inhibition prevents the phosphorylation of downstream GSK-3 substrates, thereby modulating various signaling pathways.
In Vitro Potency and Selectivity
This compound exhibits potent inhibition of GSK-3 in biochemical assays. The following table summarizes the in vitro potency of this compound in comparison to other well-characterized GSK-3 inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Mechanism of Action |
| This compound | GSK-3 | 104 ± 27 [1][2][4] | 38 [1][2][3][4] | ATP-competitive [1][2][3] |
| CHIR-99021 | GSK-3α/β | GSK-3α: 10, GSK-3β: 6.7 | - | ATP-competitive |
| SB-216763 | GSK-3α/β | GSK-3α: 34, GSK-3β: 34 | 9 | ATP-competitive |
| Tideglusib | GSK-3β | 60 | - | Non-ATP competitive |
| Lithium (LiCl) | GSK-3, others | ~2000 (in cells) | - | Non-competitive (Mg2+ competitor) |
| BIO | GSK-3α/β | GSK-3α: 80, GSK-3β: 5 | - | ATP-competitive |
This compound demonstrates significant selectivity for GSK-3. In a panel of 26 other protein kinases, including closely related kinases like CDK2 and CDK5, this compound showed minimal inhibition at concentrations up to 10 µM, with IC50 values greater than 100 µM for CDK2 and CDK5.[1][2][4]
Cellular and In Vivo Activity
This compound has demonstrated efficacy in a variety of preclinical models, highlighting its therapeutic potential in several disease areas.
| Application | Model System | This compound Concentration/Dose | Observed Effects |
| Neuroprotection | N2A neuroblastoma cells (PI3K/PKB pathway inhibition model) | IC50 = 2.7 µM | Protection against cell death[3] |
| Hippocampal slices (β-amyloid-induced neurodegeneration) | - | Inhibition of neurodegeneration[1][2] | |
| Cancer | Pancreatic cancer cell lines (MiaPaCa-2, PANC-1, BxPC-3) | 0-20 µM | Dose-dependent reduction in cell viability, induction of apoptosis[5][6] |
| Neuroblastoma cells (NGP, SH-SY5Y) | - | Suppression of cell growth and neuroendocrine markers[3] | |
| Neurological Disorders | Forced swim test in rats (antidepressant model) | Intraperitoneal injections | Reduced immobility time, suggesting antidepressant-like effects[7] |
| ALS mouse model (G93A mutant human SOD1) | 0-4 mg/kg, i.p. | Delayed symptom onset, enhanced motor activity, and blocked disease progression[3] |
Experimental Protocols
In Vitro GSK-3 Kinase Assay
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against GSK-3.
Materials:
-
Recombinant human GSK-3β
-
GSK-3 substrate (e.g., a phosphopeptide substrate like p-GS-2)
-
ATP (γ-32P-ATP for radiometric assay or unlabeled ATP for luminescence-based assays)
-
Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test compound (this compound or other inhibitors)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GSK-3 substrate, and recombinant GSK-3β enzyme.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for GSK-3β.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Quantify the phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., MiaPaCa-2, PANC-1, BxPC-3)[5][6]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-20 µM) for the desired duration (e.g., 48 or 72 hours).[5][6] Include a vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-GSK-3α/β, total GSK-3α/β, β-catenin, Notch1, Akt, p-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Modulation by this compound
This compound, by inhibiting GSK-3, influences several key signaling pathways implicated in cell fate, proliferation, and survival.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of Wnt target genes.[8][9]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial survival pathway. Akt, a serine/threonine kinase, can phosphorylate and inactivate GSK-3. Conversely, in situations where the PI3K/Akt pathway is inhibited, GSK-3 becomes active and can promote apoptosis. This compound can protect cells from death induced by the inhibition of the PI3K/Akt pathway by directly inhibiting GSK-3.[1][2][10]
Notch Signaling Pathway
Recent studies have shown a link between GSK-3 and the Notch signaling pathway, particularly in cancer. In pancreatic cancer cells, the growth-suppressive effects of this compound are mediated by a reduction in the phosphorylation of GSK-3α, which leads to a decrease in Notch1 levels.[5][6] It is proposed that GSK-3α stabilizes Notch1 by binding to it.[5][6]
Conclusion
This compound is a valuable research tool for studying the diverse roles of GSK-3 in cellular processes and disease. Its high potency and selectivity make it a suitable compound for elucidating the specific functions of GSK-3 in various signaling pathways. The preclinical data summarized in this guide demonstrate its potential as a therapeutic agent in oncology and neurodegenerative disorders, warranting further investigation. This comparative analysis with other GSK-3 inhibitors provides a framework for selecting the most appropriate tool for specific research questions and for interpreting the outcomes of preclinical studies.
References
- 1. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Glycogen synthase kinase-3 inhibitor this compound suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen synthase kinase-3 inhibitor this compound suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a selective GSK-3 inhibitor, produces antidepressant-like effects in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycogen synthase kinase 3 inhibitors induce the canonical WNT/β-catenin pathway to suppress growth and self-renewal in embryonal rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of GSK-3 Inhibitors: AR-A014418 vs. SB216763
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent glycogen synthase kinase-3 (GSK-3) inhibitors: AR-A014418 and SB216763. This document summarizes their performance, presents supporting experimental data, and details relevant methodologies to inform inhibitor selection for preclinical research.
Glycogen synthase kinase-3 (GSK-3) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been linked to various pathologies, making it a critical target in drug discovery. Both this compound and SB216763 are potent, ATP-competitive inhibitors of GSK-3, yet they exhibit distinct pharmacological profiles.
Quantitative Data Summary
The following table provides a clear, side-by-side comparison of the key quantitative parameters for this compound and SB216763, facilitating rapid assessment of their potency and selectivity.
| Parameter | This compound | SB216763 |
| Target(s) | GSK-3β | GSK-3α and GSK-3β |
| IC50 (GSK-3β) | 104 nM[1][2] | ~34.3 nM |
| IC50 (GSK-3α) | Not specified | 34.3 nM[3][4][5] |
| Ki | 38 nM[1][2] | 9 nM |
| Mechanism of Action | ATP-competitive | ATP-competitive[3][5] |
| Selectivity | Highly selective over cdc2, cdk5, and 26 other kinases[6][7][8] | Minimal activity against 24 other protein kinases[3][5] |
Experimental Performance
A study evaluating the therapeutic efficacy of both inhibitors against human osteosarcoma cell orthograft tumors in mice demonstrated that both this compound and SB-216763 were effective in this preclinical model.[9] While both compounds are potent GSK-3 inhibitors, their effects can vary in different cellular contexts. For instance, in androgen-responsive prostate cancer cell lines, SB216763 was found to decrease androgen receptor (AR) functions and expression, while this compound surprisingly increased AR activity and expression.[7][10] This highlights the importance of selecting an inhibitor based on the specific biological question and cellular context.
Signaling Pathways
GSK-3 is a key regulator in multiple signaling pathways. Understanding how these inhibitors modulate these pathways is crucial for interpreting experimental outcomes.
This compound has been shown to influence the Wnt/β-catenin and Notch1 signaling pathways.[1][11] Inhibition of GSK-3 by this compound leads to the accumulation of β-catenin and can also impact the stability of Notch1, a key regulator of cell fate.[1][11]
SB216763 is also a well-established modulator of the Wnt/β-catenin pathway, leading to the stabilization and nuclear translocation of β-catenin.[12] Additionally, SB216763 has been shown to interact with the PI3K/Akt signaling pathway.[4][13]
Caption: Signaling pathways modulated by this compound and SB216763.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published research. Below are representative protocols for key assays used to characterize GSK-3 inhibitors.
Kinase Assay (General Protocol)
This protocol describes a common method for measuring the enzymatic activity of GSK-3 and the inhibitory potential of compounds like this compound and SB216763.
Caption: A generalized workflow for an in vitro kinase assay.
Detailed Kinase Assay Protocol for this compound: Competition experiments are performed in duplicate with multiple inhibitor concentrations. A biotinylated peptide substrate is added at 2 µM to an assay buffer containing 6 milliunits of recombinant human GSK-3, 12 mM MOPS (pH 7.0), 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, and 0.5 µg of bovine serum albumin per 25 µl and preincubated. The reaction is started by adding 0.04 µCi of [γ-33P]ATP and unlabeled ATP in 50 mM Mg(Ac)2 to a final concentration of 1 µM ATP in a 25 µl assay volume. After a 20-minute incubation at room temperature, the reaction is stopped with 25 µl of a stop solution containing 5 mM EDTA, 50 µM ATP, 0.1% Triton X-100, and 0.25 mg of streptavidin-coated SPA beads.[2][11]
Detailed Kinase Assay Protocol for SB216763: GSK-3 kinase activity is measured in a reaction mixture with final concentrations of 1 nM human GSK-3α, 50 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20, 10% (v/v) DMSO, and 28 μM GS-2 peptide substrate.[5] Samples are spotted onto P30 phosphocellulose mats and washed six times in 0.5% (v/v) H3PO4. The incorporation of phosphate into the substrate peptide is quantified using a scintillation counter.[5]
Cell Viability Assay (MTT/MTS Assay)
This assay is used to assess the cytotoxic effects of the inhibitors on cultured cells.
General Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound or SB216763 for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
For example, in a study with pancreatic cancer cell lines, cells were treated with 0-20 μM of this compound for 2 and 4 days, and cell viability was measured using an MTT assay.[11] Similarly, the effects of SB216763 on cell viability have been assessed using MTS assays after 24, 48, and 72 hours of exposure.[5]
Western Blotting for Phospho-Protein Analysis
Western blotting is a key technique to determine the effect of inhibitors on the phosphorylation state of GSK-3 substrates.
General Protocol:
-
Treat cells with the desired concentrations of this compound or SB216763 for the appropriate time.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a GSK-3 substrate (e.g., phospho-β-catenin, phospho-Tau) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to normalize for loading.
Conclusion
Both this compound and SB216763 are valuable tools for studying the roles of GSK-3 in various biological processes. SB216763 exhibits slightly higher potency for GSK-3β and also inhibits GSK-3α, while this compound is highly selective for GSK-3β. The choice between these two inhibitors should be guided by the specific research question, the cellular context, and the signaling pathways of interest. The experimental protocols provided here offer a foundation for the rigorous evaluation of these and other GSK-3 inhibitors.
References
- 1. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Probing the PI3K/Akt/mTor pathway using 31P-NMR spectroscopy: routes to glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. Inhibition of Glycogen Synthase Kinase-3 in Androgen-Responsive Prostate Cancer Cell Lines: Are GSK Inhibitors Therapeutically Useful? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycogen synthase kinase-3 inhibitor this compound suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycogen synthase kinase-3 inhibitor this compound suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of AR-A014418: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of AR-A014418, a potent and selective GSK-3β inhibitor, ensuring compliance with safety regulations and fostering a secure research environment.
This compound, with the chemical formula C₁₂H₁₂N₄O₄S, is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1] Therefore, strict adherence to proper disposal protocols is mandatory to mitigate these risks.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles are essential to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves should be worn at all times.
-
Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact.
Ensure that disposal activities are carried out in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be treated as hazardous waste.
-
This waste stream must be segregated from other laboratory waste to prevent accidental mixing with incompatible substances.
-
-
Containerization:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container. The original container, if available and in good condition, is a suitable option.
-
The container must be kept securely closed except when actively adding waste.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound" or "N-[(4-methoxyphenyl)methyl]-N'-(5-nitro-2-thiazolyl)-urea," and the approximate concentration if in solution.
-
The label should also include the start date of waste accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₄O₄S |
| Molecular Weight | 308.31 g/mol |
| Solubility in DMSO | ~30 mg/mL |
Experimental Protocols
While this document focuses on disposal, it is important to note that the preparation of solutions for experimental use directly impacts the volume of waste generated. For instance, a common protocol for preparing a stock solution involves dissolving this compound in Dimethyl Sulfoxide (DMSO). Any unused portion of this stock solution, as well as any subsequent dilutions, must be disposed of as hazardous waste.
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the decision-making process and the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling AR-A014418
Essential Safety and Handling Guide for AR-A014418
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound, a potent and selective GSK-3β inhibitor. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following PPE should be worn at all times in the laboratory setting.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn to protect against splashes or airborne particles. |
| Hand Protection | Nitrile Gloves | Chemical-resistant gloves are essential. Ensure to change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization. | Follow institutional guidelines for respirator use. |
Safe Handling and Operational Procedures
This compound should be handled with care, following standard laboratory procedures for hazardous chemicals.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended long-term storage is at +4°C.[1]
Preparation of Stock Solutions:
-
All manipulations of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.
-
When preparing stock solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
Experimental Use:
-
When using this compound in cell culture or other experimental systems, always add the compound to the media or buffer, not the other way around, to ensure proper mixing and to avoid high local concentrations.
-
Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste.
-
Contaminated Materials: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound must be collected in a designated hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution.
-
-
Fire:
-
Use a dry chemical, carbon dioxide, or foam extinguisher.
-
Avoid using a direct stream of water, as it may spread the fire.
-
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.
-
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
